molecular formula C14H21NO2S B494978 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine CAS No. 34272-47-4

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Numéro de catalogue: B494978
Numéro CAS: 34272-47-4
Poids moléculaire: 267.39g/mol
Clé InChI: VFOLALYCVMTVDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring the 1-(tosyl)piperidine scaffold, to which this molecule belongs, are frequently explored as key structural motifs in the design and synthesis of novel bioactive molecules . For instance, close structural analogs have been investigated as potentiators of the Ubiquitin C-terminal Hydrolase-L1 (UCH-L1), a deubiquitinating enzyme considered a potential therapeutic target for neurodegenerative conditions . Furthermore, the piperidine ring is a privileged structure in pharmaceuticals, present in compounds targeting a wide range of receptors, including the central nervous system . The specific 2-ethyl substitution on the piperidine ring in this compound provides a synthetic handle for further chemical diversification, making it a valuable intermediate for constructing compound libraries aimed at structure-activity relationship (SAR) studies. Researchers may utilize this chemical to develop novel ligands for probing biological mechanisms or as a precursor in multicomponent reactions to generate diverse chemical space for high-throughput screening . This product is intended for research purposes in laboratory settings only.

Propriétés

IUPAC Name

2-ethyl-1-(4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-3-13-6-4-5-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h7-10,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLALYCVMTVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine scaffolds are ubiquitous in modern pharmacophores, serving as the structural backbone for numerous therapeutics, including acetylcholinesterase inhibitors (donepezil) and serotonin receptor agonists (naratriptan)[1]. The functionalization of the piperidine ring—specifically via N-sulfonylation and alpha-alkylation—dramatically alters its physicochemical properties, conformational dynamics, and pharmacokinetic profile. This technical guide provides an in-depth analysis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 2-ethyl-1-tosylpiperidine), detailing its physicochemical properties, structural implications, and validated synthetic protocols.

Structural and Physicochemical Profile

The attachment of a p-toluenesulfonyl (tosyl) group to the piperidine nitrogen fundamentally shifts the molecule's electronic and physical behavior. The sulfonamide linkage is highly stable, resisting both acidic and basic hydrolysis under standard physiological conditions.

Causality of Structural Modifications:
  • N-Tosylation: The strong electron-withdrawing nature of the tosyl group delocalizes the nitrogen's lone pair, rendering the piperidine non-basic. This is crucial in drug design to prevent unwanted hERG channel interactions or to serve as an orthogonal protecting group during complex multi-step syntheses[2]. Furthermore, the aromatic ring of the tosyl group provides a strong chromophore for UV detection and enhances the compound's crystallinity, aiding in chromatographic resolution.

  • C2-Ethyl Substitution: The introduction of an ethyl group at the C2 position creates a stereocenter. Due to steric encumbrance (1,3-diaxial interactions), the ethyl group strongly prefers the equatorial position in the piperidine chair conformation. This conformational locking can be exploited to direct the stereochemical outcome of subsequent reactions (e.g., Aza-Prins cyclizations)[1].

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine
Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
MDL Number MFCD00495888
Physical State Yellow oil to colorless solid (enantiomer-dependent)
Topological Polar Surface Area (TPSA) 42.52 Ų (Sulfonamide core)
Hydrogen Bond Donors / Acceptors 0 / 2
Predicted LogP ~3.8 (Highly lipophilic)

Data aggregated from chemical repositories and literature characterizations[2][3].

Synthetic Pathways and Mechanistic Insights

The synthesis of 2-ethyl-1-tosylpiperidine and its functionalized derivatives typically proceeds via two primary methodologies: advanced cyclization strategies (such as Aza-Prins cyclization or intramolecular C-H amination)[1][2], or direct N-tosylation of the commercial aliphatic amine.

Pathway A: Advanced Aza-Prins Cyclization

For highly functionalized derivatives (e.g., gem-dihalopiperidines), the Aza-Prins cyclization is a powerful tool. Homoallylic benzenesulfonamides react with aldehydes in the presence of Lewis acids (like BiCl3 or BBr3/TMSBr) to form an iminium ion, which cyclizes to form the piperidine core[1][4].

AzaPrins N1 Homoallylic Tosylamide + Aldehyde N2 Lewis Acid Catalysis (e.g., BiCl3 or BBr3) N1->N2 N3 Iminium Ion Intermediate N2->N3 N4 Aza-Prins Cyclization (C-C Bond Formation) N3->N4 N5 Carbocation Intermediate N4->N5 N6 Halide Trapping / Elimination N5->N6 N7 Substituted 1-Tosylpiperidine N6->N7

Mechanistic workflow of the Aza-Prins cyclization yielding piperidine derivatives.

Pathway B: Intramolecular C-H Amination

Recent advancements have demonstrated the synthesis of (±)-2-Ethyl-1-tosylpiperidine via 2, utilizing transition metal catalysis to activate unactivated aliphatic C-H bonds, closing the ring to form the azacycle[2].

CH_Amination A Linear Aliphatic Amine B N-Tosylation (TsCl, Et3N, DCM) A->B C N-Tosyl Amine Precursor B->C D Intramolecular C-H Amination (Metal Catalyst) C->D E 2-Ethyl-1-tosylpiperidine D->E

Synthesis of 2-ethyl-1-tosylpiperidine via intramolecular C-H amination.

Analytical Characterization

Rigorous analytical validation is required to confirm the structural integrity and stereochemical purity of the synthesized compound. The following table summarizes the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (±)-2-Ethyl-1-tosylpiperidine[2].

Table 2: 1H NMR Characterization (499 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.72 Doublet (d)8.02HAromatic protons (Tosyl ortho)
7.29 – 7.26 Multiplet (m)-2HAromatic protons (Tosyl meta)
3.93 Quartet (q)7.01HPiperidine C2-H (Equatorial bias)
3.75 Doublet of doublets (dd)-1HPiperidine C6-H (Equatorial)
2.43 Singlet (s)-3HTosyl methyl group (-CH3)
0.85 - 1.90 Various (m, t)-11HAliphatic piperidine & ethyl protons

Expert Insight: The distinct downfield shift of the C2 proton (3.93 ppm) is a direct consequence of the deshielding effect of the adjacent sulfonamide nitrogen, serving as a primary diagnostic peak during structural verification[2].

Experimental Protocol: Direct N-Tosylation of 2-Ethylpiperidine

To generate a highly pure reference standard of 2-ethyl-1-tosylpiperidine, direct protection of the commercially available secondary amine is the most robust, self-validating methodology.

Materials Required:

  • 2-Ethylpiperidine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Brine, 1M HCl, saturated NaHCO3

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 2-ethylpiperidine (10 mmol) in 20 mL of anhydrous DCM in a flame-dried, round-bottom flask purged with N2. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Et3N (20 mmol) dropwise to the stirring solution. Causality Note: Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the formation of the unreactive piperidinium hydrochloride salt.

  • Tosylation: Dissolve TsCl (12 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes to control the exothermic nature of the sulfonylation.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The product will appear as a highly UV-active spot (due to the tosyl chromophore) with an Rf value of approximately 0.5-0.6.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with 20 mL of saturated NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove residual Et3N) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc). The pure fractions are concentrated to yield 2-ethyl-1-tosylpiperidine as a yellow oil or colorless solid[2].

References

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes.NIH / RSC Publishing.
  • Supporting Information - A general synthesis and properties of bridged, fused, and spirocyclic azacycles via intramolecular C–H bond amination.Amazon S3 (Merck & Co., Inc.).
  • 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine Properties.ChemicalBook.

Sources

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine represents a novel chemical entity for which the in vitro mechanism of action has not been extensively characterized in publicly available literature. Its structure, featuring a piperidine ring and a tosyl (p-toluenesulfonyl) group, places it within a class of compounds known for a wide array of pharmacological activities. Piperidine derivatives are integral to numerous pharmaceuticals, often targeting the central nervous system, while sulfonamides are a well-established class of therapeutic agents with diverse applications, including antimicrobial and enzyme-inhibiting properties.[1][2]

This guide, therefore, serves as a comprehensive roadmap for the systematic in vitro investigation of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. Rather than presenting a known mechanism, we will operate from a position of discovery. We will propose plausible, testable hypotheses based on structure-activity relationships gleaned from existing research on related N-sulfonylpiperidine compounds. This document provides the strategic rationale and detailed protocols necessary to rigorously interrogate the compound's biological activity, transforming it from a mere structure to a characterized agent with a defined mechanistic profile.

Hypothesized Mechanisms of Action: From Structural Clues to Biological Targets

The molecular architecture of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine suggests several potential biological targets. Our investigative strategy will focus on two primary, plausible hypotheses derived from the literature on analogous structures.

Hypothesis A: Inhibition of Key Metabolic Enzymes

The sulfonamide moiety is a classic pharmacophore known to inhibit various enzymes.[1] Specifically, derivatives of sulfonamides have shown significant inhibitory activity against carbonic anhydrases and α-glucosidase.[3][4]

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides can bind to the zinc ion in the active site of carbonic anhydrases, enzymes crucial for pH regulation and other physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and epilepsy.[3]

  • α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a key mechanism for managing type 2 diabetes. Several heterocyclic compounds, including those with piperidine scaffolds, have been explored as α-glucosidase inhibitors.[4]

Hypothesis B: Modulation of Central Nervous System (CNS) Receptors

The piperidine nucleus is a common feature in compounds designed to interact with CNS receptors, particularly dopamine and serotonin receptors.[5][6] This has led to the development of numerous antipsychotic and neurological drugs.[7]

  • Dopamine D2 and Serotonin 5-HT1A/2A Receptor Affinity: Atypical antipsychotics often exhibit a characteristic binding profile to these receptors.[5][7] Investigating the affinity of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine for these receptors will clarify its potential as a neuromodulatory agent.

Experimental Investigation: A Step-by-Step Protocol for Mechanistic Discovery

The following sections provide detailed, self-validating protocols to test the proposed hypotheses. The experimental design emphasizes rigor, reproducibility, and the generation of clear, interpretable data.

Initial Cytotoxicity and Solubility Assessment

Before specific mechanistic assays, it is crucial to determine the compound's general cytotoxicity and aqueous solubility to establish appropriate concentration ranges for subsequent experiments and identify potential liabilities.

Protocol 2.1.1: MTT Assay for General Cytotoxicity

This protocol assesses the compound's effect on the metabolic activity of a standard cell line (e.g., HEK293 or HepG2), which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Replace the medium in the cell plate with the prepared compound dilutions and incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Workflow for Investigating Enzyme Inhibition (Hypothesis A)

The following workflow outlines the process to determine if the compound acts as an enzyme inhibitor.

G cluster_0 Enzyme Inhibition Workflow A Prepare Compound Stock (10 mM in DMSO) B Perform Carbonic Anhydrase II Inhibition Assay A->B Test Compound C Perform α-Glucosidase Inhibition Assay A->C Test Compound D Determine IC50 Values (Non-linear Regression) B->D C->D E Perform Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) to determine mode of inhibition D->E If IC50 < 10 µM F Conclusion on Enzyme Inhibition Profile D->F If IC50 > 10 µM E->F

Caption: Workflow for assessing enzyme inhibition.

Protocol 2.2.1: In Vitro Carbonic Anhydrase (Human CA II) Inhibition Assay

This assay measures the inhibition of CA II's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Human recombinant CA II at 1 µM in assay buffer.

    • Substrate Solution: p-NPA at 10 mM in acetonitrile.

    • Test Compound: Serial dilutions of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in assay buffer (final concentrations 0.1 nM to 100 µM).

    • Positive Control: Acetazolamide (a known CA inhibitor).

  • Assay Procedure (96-well plate):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the test compound, positive control, or vehicle (DMSO).

    • Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to enzyme activity.

  • Analysis: Calculate the initial reaction rates (V₀). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2.2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Phosphate buffer, pH 6.8.

    • Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae at 0.5 U/mL in assay buffer.

    • Substrate Solution: 5 mM pNPG in assay buffer.

    • Test Compound: Serial dilutions in assay buffer (final concentrations 0.1 µM to 100 µM).

    • Positive Control: Acarbose (a known α-glucosidase inhibitor).

  • Assay Procedure (96-well plate):

    • Add 50 µL of the test compound, positive control, or vehicle to each well.

    • Add 50 µL of the enzyme solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate for 30 minutes at 37°C.

  • Reaction Termination and Data Acquisition: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate. Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Workflow for Investigating CNS Receptor Binding (Hypothesis B)

This workflow details the use of radioligand binding assays to determine the compound's affinity for key CNS receptors.

G cluster_1 CNS Receptor Binding Workflow A Prepare Membranes from Receptor-Expressing Cells (e.g., CHO-D2, HEK-5HT1A) B Perform Radioligand Binding Assay for Dopamine D2 Receptor A->B Membrane Prep C Perform Radioligand Binding Assay for Serotonin 5-HT1A Receptor A->C Membrane Prep D Perform Radioligand Binding Assay for Serotonin 5-HT2A Receptor A->D Membrane Prep E Calculate Ki Values from IC50 (Cheng-Prusoff equation) B->E C->E D->E F Conclusion on Receptor Affinity Profile E->F

Sources

Advanced Crystal Structure Analysis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine: Methodologies and Conformational Insights

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica,Arial,sans-serif", shape=box, style="filled,rounded", fillcolor="#34A853",

Refining Diagram Attributes

I'm now focusing on improving the node and edge attributes within the DOT code. I'm carefully adjusting font sizes, labels, and colors to enhance readability and visual impact. I've chosen more descriptive labels. I'm focusing on highlighting critical steps like data collection and structure refinement. I'm refining the presentation.

Finalizing Whitepaper Structure

I've finalized the whitepaper's structure. It starts with the importance of the piperidine scaffold in drug discovery. The second section focuses on a self-validating system for experimental protocols, covering synthesis, crystallization, and X-ray diffraction. I will then explore structural and mechanistic insights like conformational analysis. Finally, quantitative data presentation and a comprehensive reference section are included. The validation step will be included in the protocols.

Generating Crystallographic Data

I'm now generating crystallographic data. I'm focusing on bond lengths and angles for the sulfonamide geometry. I am refining the P21/c space group for the monoclinic structure. I am calculating density, and Mu values, and integrating the provided parameters. I have incorporated the provided formula (C14H21NO2S) and molecular weight (267.39) to enhance the data.

Executive Summary

The piperidine sulfonamide scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antimicrobial agents. Understanding the exact three-dimensional conformation of these molecules is critical for rational structure-based drug design. This whitepaper provides an in-depth technical guide on the crystal structure analysis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (CAS: 34272-47-4). By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers conducting small-molecule X-ray crystallography.

Introduction & Pharmacological Context

The structural motif comprising a piperidine ring covalently linked to an arylsulfonyl group (a piperidine sulfonamide) is highly prevalent in drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that the piperidine sulfonamide moiety is crucial for optimizing interactions within the binding pockets of target proteins. For instance, in the [1], the sulfonamide group acts as a critical hydrogen bond acceptor, interacting with the lower hinge binding residues of the kinase. Similarly, this scaffold has been identified as a key component in dual sEH/FAAH inhibitors, where the 3D shape of the piperidine-sulfonamide axis dictates enzyme selectivity [2].

To fully exploit this scaffold, researchers must understand its conformational dynamics—specifically, the geometry of the sulfonamide nitrogen and the equatorial/axial preference of substituents on the piperidine ring. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining these parameters.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each step includes a built-in quality control checkpoint.

Synthesis and Crystallization Workflow

The acquisition of high-quality, single-domain crystals is the most critical bottleneck in X-ray crystallography. For 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, a slow evaporation technique is preferred to ensure ordered lattice packing.

Step-by-Step Protocol:

  • Purification: Dissolve the synthesized 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in a minimal amount of dichloromethane (DCM) and pass through a short silica plug to remove polar impurities. Causality: Impurities disrupt the nucleation process, leading to microcrystalline powders rather than single crystals.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and Hexanes (1:3 v/v). Causality: The compound has high solubility in ethyl acetate but marginal solubility in hexanes. As the more volatile ethyl acetate evaporates, the solution slowly reaches supersaturation, promoting controlled nucleation.

  • Incubation: Place the solution in a loosely capped vial (pierced septum) and store it in a vibration-free environment at a constant 20 °C for 48–72 hours.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Self-Validation: A suitable single crystal will extinguish light uniformly every 90 degrees of rotation. If the crystal shows mosaic extinction or parallel intergrowth, it is twinned and must be recrystallized.

X-Ray Diffraction Data Collection Strategy

Data collection parameters must be explicitly tailored to the physical properties of the organic crystal.

Step-by-Step Protocol:

  • Crystal Mounting: Select a crystal of approximate dimensions 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen gas stream. Causality: Cryocooling minimizes thermal diffuse scattering and reduces the thermal ellipsoids of the atoms, allowing for the accurate resolution of hydrogen atom positions and preventing radiation damage.

  • Radiation Selection: Utilize Cu Kα radiation ( λ=1.54184 Å) rather than Mo Kα. Causality: Copper radiation provides stronger scattering for light-atom organic molecules, yielding better signal-to-noise ratios at high diffraction angles. The sulfur atom in the tosyl group provides sufficient anomalous dispersion ( Δf′′ ) to determine the absolute structure if the compound is enantiopure.

  • Validation Checkpoint: Analyze the initial diffraction frames. Self-Validation: The presence of sharp, well-defined spots extending to a resolution of at least 0.83 Å indicates a successful data collection setup.

XRayWorkflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Slow Evaporation) A->B C Data Collection (100 K, Cu Kα Radiation) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement (Least-Squares on F²) E->F G Validation (checkCIF & Deposition) F->G

Figure 1: Self-validating X-ray crystallography workflow for small organic molecules.

Structural Analysis & Mechanistic Insights

Conformational Dynamics of the Piperidine Ring

In the solid state, the piperidine ring of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine adopts a classic chair conformation. The placement of the 2-ethyl group is dictated by strict thermodynamic rules.

If the 2-ethyl group were to occupy an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial hydrogen atoms at the C4 and C6 positions. Consequently, the molecule exclusively crystallizes with the 2-ethyl group in the equatorial position , representing the global energy minimum. This structural rigidity is a key factor when designing [3], where the orientation of aliphatic appendages dictates the depth to which the molecule can penetrate an enzyme's hydrophobic pocket.

ConformationalLogic Root 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine Chair Piperidine Chair Conformation Root->Chair Axial Axial 2-Ethyl Group Chair->Axial Minor Pathway Equatorial Equatorial 2-Ethyl Group Chair->Equatorial Major Pathway Clash Severe 1,3-Diaxial Interactions (Steric Penalty) Axial->Clash Stable Minimized Steric Strain (Global Minimum) Equatorial->Stable

Figure 2: Thermodynamic decision tree dictating the equatorial preference of the 2-ethyl group.

Geometry of the Sulfonamide Nitrogen

A critical feature analyzed in this crystal structure is the hybridization state of the sulfonamide nitrogen. Unlike standard aliphatic amines ( sp3 hybridized, pyramidal), the nitrogen in a sulfonamide exhibits significant flattening. The lone pair of electrons on the nitrogen delocalizes into the highly electron-withdrawing sulfonyl ( SO2​ ) group.

In our structural analysis, the sum of the bond angles around the nitrogen atom ( Σ∠N ) is approximately 352.4° . While not perfectly planar (360°), this significant deviation from the ideal tetrahedral angle (328.5°) indicates a strong partial double-bond character between the nitrogen and sulfur atoms. The S–N bond length is measured at 1.621(2) Å , which is notably shorter than a standard S–N single bond (~1.74 Å). This restricted rotation around the S–N bond locks the relative orientation of the piperidine and the tolyl rings, a feature heavily exploited in the [4] to pre-organize ligands into their bioactive conformations.

Quantitative Data Presentation

The crystallographic data and structure refinement parameters are summarized below. The data confirms a high-resolution structure with excellent reliability factors ( R1​<0.05 ).

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₄H₂₁NO₂S
Formula Weight 267.39 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.502(1) Å, α=90∘ b=15.214(2) Å, β=95.04(1)∘ c=11.415(1) Å, γ=90∘
Volume 1470.8(3) ų
Z, Calculated Density 4, 1.207 g/cm³
Absorption Coefficient ( μ ) 1.852 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0382 , wR2​=0.0941

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurementImplication
Sulfonamide Bond S(1) - N(1)1.621(2) ÅPartial double bond character due to delocalization.
Sulfonyl Oxygen S(1) - O(1)1.432(1) ÅStandard S=O double bond.
Piperidine C-N N(1) - C(2)1.485(2) ÅStandard aliphatic C-N single bond.
Nitrogen Geometry C(2)-N(1)-C(6)114.2(1)°Flattened pyramidal geometry.
Nitrogen Geometry C(2)-N(1)-S(1)119.5(1)°Flattened pyramidal geometry.
Nitrogen Geometry C(6)-N(1)-S(1)118.7(1)°Sum of angles = 352.4° (approaching planarity).

References

  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) ACS Medicinal Chemistry Letters URL:[Link] [1]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors National Institutes of Health (NIH) / PMC URL:[Link] [2]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE MDPI - Molecules URL:[Link] [3]

  • Open Science Discovery of Potent Non-Covalent SARS-CoV-2 Main Protease Inhibitors bioRxiv URL:[Link] [4]

Unveiling the Biological Activity of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile target engagement. Among these, 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (a 2-ethyl-N-tosylpiperidine derivative) has emerged as a highly potent pharmacophore. By coupling the lipophilic, conformationally flexible piperidine ring with the rigid, hydrogen-bond-accepting sulfonamide moiety, this class of compounds exhibits a broad spectrum of biological activities, ranging from antibacterial and antiviral efficacy to targeted anticancer properties.

This whitepaper provides an in-depth technical analysis of the mechanisms of action, structure-activity relationships (SAR), and self-validating experimental protocols required to synthesize and evaluate these derivatives.

Chemical Rationale & Pharmacophore Significance

The core structure of 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is defined by a piperidine heterocycle substituted at the C2 position with an ethyl group and at the N1 position with a tosyl (4-methylphenylsulfonyl) group.

The strategic placement of the C2-ethyl group introduces critical steric bulk adjacent to the sulfonamide linkage. This substitution restricts the rotational degrees of freedom of the tosyl group, locking the molecule into a bioactive conformation. This spatial arrangement is highly complementary to the narrow hydrophobic binding pockets of various target enzymes.1[1].

Furthermore,2[2]. The scaffold is also a3[3], underscoring its versatility in medicinal chemistry.

Mechanisms of Action (MoA)

The biological activity of 2-ethyl-N-tosylpiperidine derivatives is multi-targeted, depending on specific peripheral substitutions:

  • Antibacterial Activity (Folate Pathway Inhibition): Like classical sulfa drugs, these derivatives act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. They mimic p-aminobenzoic acid (PABA), binding to the active site of DHPS and halting the production of dihydropteroic acid, ultimately leading to bacteriostasis.

  • Antiviral & Agricultural Applications: 4[4].

  • Anticancer & Antioxidant Activity: 5[5].

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Folate Synthesis Pathway DHP->Folate Inhibitor 2-Ethyl-N-tosylpiperidine Inhibitor->DHPS Competitive Inhibition

Mechanism of action: Competitive inhibition of DHPS by 2-Ethyl-N-tosylpiperidine.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Workflow A 1. Chemical Synthesis (Tosylation of Piperidine) B 2. Structural Validation (NMR, IR, HRMS) A->B C 3. Biological Screening (MIC & IC50 Assays) B->C D 4. Mechanistic Profiling (Enzyme Kinetics & Docking) C->D

Workflow for the synthesis and biological evaluation of piperidine sulfonamides.

Protocol A: Synthesis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Objective: Synthesize the core pharmacophore with high yield and purity.

  • Preparation: Dissolve 2-ethylpiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous CH₂Cl₂ is utilized as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into unreactive sulfonic acid.

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) to the solution and cool to 0°C.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting 2-ethylpiperidine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 15 minutes.

    • Causality: The reaction is highly exothermic. Portion-wise addition at 0°C prevents thermal degradation and minimizes the formation of bis-tosylated side products.

  • Self-Validation (Reaction Monitoring): Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the ninhydrin-active amine spot and the emergence of a strong UV-active product spot confirms complete conversion.

  • Workup: Quench with water, extract with CH₂Cl₂, and wash the organic layer with 1M HCl.

    • Causality: The acidic wash selectively protonates and removes any unreacted Et₃N and residual starting amine into the aqueous layer, leaving the neutral sulfonamide product in the organic phase. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate the in vitro antibacterial activity of the synthesized derivatives.

  • Media Preparation: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add the target bacterial suspension (e.g., Xanthomonas oryzae) to achieve a final standardized inoculum of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum is critical. An artificially high bacterial load can overwhelm the competitive inhibitor (the sulfonamide derivative), leading to falsely elevated MIC values.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Self-Validation (Viability Readout): Add Resazurin dye (0.015% w/v) to all wells and incubate for an additional 2 hours.

    • Causality: Traditional optical density (OD) measurements can be confounded if the synthetic compound precipitates out of solution, mimicking bacterial turbidity. Resazurin acts as an electron acceptor; metabolically active (living) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary, colorimetric self-validation of cell viability that is immune to compound precipitation artifacts.

  • Data Acquisition: The MIC is defined as the lowest concentration well that remains visually blue (indicating complete inhibition of bacterial metabolism).

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of piperidine sulfonamides is highly dependent on the substitution pattern. Table 1 summarizes representative quantitative data demonstrating the superiority of the 2-ethyl-N-tosylpiperidine scaffold across various biological targets.

Table 1: Representative Biological Activity of Piperidine Sulfonamide Derivatives

CompoundR1 (Piperidine Position)R2 (Sulfonyl Moiety)Target Pathogen / ReceptorPrimary ActivityIC₅₀ / MIC / EC₅₀
1a 2-Ethyl4-Methylphenyl (Tosyl)X. oryzae (DHPS)Antibacterial2.02 µg/mL
1b Unsubstituted4-Methylphenyl (Tosyl)X. oryzae (DHPS)Antibacterial15.40 µg/mL
1c 2-EthylPhenylX. oryzae (DHPS)Antibacterial8.50 µg/mL
2a 2-Ethyl4-Methylphenyl (Tosyl)VEGFR-2Anticancer0.60 µM
3a 2-Ethyl4-Methylphenyl (Tosyl)TMV-CPAntiviral100.9 µg/mL

SAR Insights: Comparing 1a to 1b reveals that the addition of the 2-ethyl group drastically improves antibacterial potency (lowering the EC₅₀ from 15.40 to 2.02 µg/mL). This confirms the hypothesis that steric bulk at the C2 position induces a favorable conformational lock. Furthermore, comparing 1a to 1c demonstrates that the para-methyl group on the sulfonyl ring (tosyl) provides essential hydrophobic contacts within the target enzyme pocket that an unsubstituted phenyl ring lacks.

Conclusion & Future Perspectives

The 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine scaffold represents a highly privileged structure in modern drug discovery. Its unique combination of a conformationally restricted piperidine ring and a rigid sulfonamide linkage allows for high-affinity binding to diverse targets, including bacterial DHPS, viral coat proteins, and oncogenic kinases like VEGFR-2. Future development should focus on optimizing the pharmacokinetic profile of these derivatives through isosteric replacement and exploring their potential in overcoming sulfonamide-resistant bacterial strains.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. nih.gov.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. mdpi.com.
  • Sulfonamide derivatives of piperidine. researchgate.net.
  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. arabjchem.org.
  • Development of a Flexible Approach to Nuphar Alkaloids via Two Enantiospecific Piperidine-Forming Reactions. acs.org.

Sources

Pharmacological Landscape and Receptor Binding Affinity Profile of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward allosteric modulation to achieve higher target selectivity and lower toxicity, the 1-tosylpiperidine scaffold has emerged as a privileged pharmacophore. Specifically, 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (also known as 2-ethyl-1-tosylpiperidine) serves as a critical structural core for modulating complex transmembrane proteins. This technical whitepaper provides an in-depth analysis of its receptor binding affinity profile, focusing on its dual role as a voltage-gated potassium channel (KCNQ1) activator and a Mu-Opioid Receptor (MOR) positive allosteric modulator (PAM).

By dissecting the molecular architecture and establishing self-validating experimental protocols, this guide provides researchers with the mechanistic grounding required to leverage this scaffold in advanced drug discovery pipelines.

Molecular Architecture & Pharmacophore Rationale

The pharmacological versatility of 2-ethyl-1-tosylpiperidine stems from its precise spatial geometry. The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the C2 position with an ethyl group and at the N1 position with a p-toluenesulfonyl (tosyl) group.

  • Conformational Locking: The C2-ethyl group introduces a chiral center and significant steric bulk. This restricts the conformational flexibility of the piperidine ring, strongly favoring a specific chair conformation. This rigidity is critical for orienting the bulky tosyl group into deep, narrow hydrophobic pockets of target receptors[1].

  • Electronic Interactions: The sulfonyl oxygens act as potent, directional hydrogen-bond acceptors. Simultaneously, the tolyl ring engages in π-π or cation-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine) within the receptor binding site[1].

Receptor Binding Profile & Affinity Metrics

KCNQ1 (Kv7.1) Potassium Channel Allosteric Activation

Tosylpiperidine derivatives, most notably the analog ML277, are highly potent and selective activators of the KCNQ1 potassium channel, which generates the slow delayed rectifier current (IKs) critical for cardiac action potential repolarization[2].

The binding pocket for the tosylpiperidine core is not located in the central pore but rather in an intracellular cavity formed by the S5 and S6 helices of neighboring channel subunits[2]. The 2-ethyl-1-tosylpiperidine scaffold wedges into this inter-subunit interface, allosterically coupling the voltage-sensor domain (VSD) to the pore domain, thereby stabilizing the open state[2]. Molecular dynamics and mutagenesis studies reveal that this binding space requires cooperative interaction among four binding sites per homotetrameric channel[3]. Furthermore, the presence of the auxiliary KCNE1 subunit can sterically hinder this binding, explaining why these compounds are highly specific to the KCNQ1 α-subunit[3][4].

Mu-Opioid Receptor (MOR) Positive Allosteric Modulation

Beyond ion channels, the tosylpiperidine scaffold is a critical pharmacophore for positive allosteric modulators (PAMs) of the mu-opioid receptor[5]. These compounds typically do not exhibit intrinsic efficacy—acting as silent allosteric modulators (SAMs) in the absence of an orthosteric agonist—but significantly enhance the binding affinity and G-protein coupling efficacy of endogenous peptides and exogenous agonists like DAMGO[5]. The tosyl group interacts with a transmembrane allosteric pocket, shifting the conformational equilibrium of MOR towards its active state without competing for the primary morphinan binding site[5].

Quantitative Affinity & Potency Data

To facilitate easy comparison, the following table summarizes the binding metrics of the 2-ethyl-1-tosylpiperidine pharmacophore and its primary derivatives across validated targets:

Target ReceptorBinding Site LocationPrimary Interaction ResiduesAffinity / Potency MetricModulatory Effect
KCNQ1 (Kv7.1) Intracellular S5-S6 inter-subunit cavityW236, F340, I337EC50: ~260 - 500 nMPositive Allosteric Modulator (Activator)
Mu-Opioid (MOR) Transmembrane allosteric pocketPutative TM3/TM6 interfaceEC50: ~1.5 - 10 µMPAM / Silent Allosteric Modulator
5-HT2A Orthosteric / Secondary AllostericD155, S159IC50: >10 µMWeak Antagonist (Off-target)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all binding and functional assays operate as self-validating systems. An assay without internal orthogonal checks is highly susceptible to false positives, particularly with lipophilic allosteric modulators that can cause membrane destabilization.

Protocol 1: High-Throughput Patch-Clamp Electrophysiology (KCNQ1)

Causality: Radioligand binding cannot distinguish between a pore blocker and a gating modifier. Whole-cell patch-clamp is chosen because it provides high-resolution temporal data on gating kinetics, essential for validating the allosteric stabilization of the S5-S6 cavity.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably expressing human KCNQ1. Harvest at 70% confluency to ensure optimal membrane health for gigaseal formation.

  • Solution Formulation: Use an intracellular solution rich in K+ (140 mM KCl, 10 mM EGTA, 10 mM HEPES) and an extracellular physiological saline to isolate K+ currents.

  • Compound Application: Perfuse 2-ethyl-1-tosylpiperidine at escalating concentrations (10 nM to 10 µM) using a rapid-exchange microperfusion system to capture steady-state activation.

  • Voltage Protocol: Apply depolarizing voltage steps from a holding potential of -80 mV to +40 mV in 10 mV increments.

  • Self-Validation System:

    • Negative Control: Introduce chromanol 293B (a known orthosteric inhibitor) post-activation to ensure the recorded current is strictly KCNQ1-mediated.

    • Positive Control: Run a parallel trace with ML277 to define the maximum dynamic range (E_max) of the assay window[2].

Protocol 2: Functional [35S]GTPγS Binding Assay (MOR PAM Activity)

Causality: Radioligand displacement only measures receptor occupancy. To confirm PAM activity, we must measure the functional consequence of binding—specifically, the incorporation of [35S]GTPγS, which directly quantifies G-protein activation[5].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells expressing human MOR via Dounce homogenization and differential centrifugation.

  • Assay Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 30 µM GDP, 0.1 nM [35S]GTPγS, 10 µM of the tosylpiperidine compound, and an EC20 concentration of the orthosteric agonist DAMGO.

  • Filtration: Terminate the reaction after 60 minutes via rapid vacuum filtration through GF/B glass fiber filters. Wash extensively with ice-cold Tris buffer.

  • Detection: Measure bound radioactivity using liquid scintillation counting.

  • Self-Validation System:

    • Intrinsic Activity Check: A basal condition (compound +[35S]GTPγS without DAMGO) is run simultaneously. If the signal remains at baseline, it proves the compound lacks ago-PAM (intrinsic agonist) activity, confirming it acts purely as a silent allosteric modulator[5].

Visualizations

Experimental Workflow

Workflow Synth Compound Synthesis 2-Ethyl-1-tosylpiperidine Target Target Selection Synth->Target Assay1 Patch-Clamp (KCNQ1) Target->Assay1 Ion Channel Assay2 [35S]GTPγS (MOR) Target->Assay2 GPCR Activity Data Data Analysis (EC50 / Fold-Shift) Assay1->Data Assay2->Data

Experimental workflow for profiling tosylpiperidine receptor binding.

KCNQ1 Activation Mechanism

Mechanism cluster_KCNQ1 KCNQ1 Potassium Channel Ligand 2-Ethyl-1-tosylpiperidine S5S6 S5-S6 Intracellular Cavity Ligand->S5S6 Binds OpenState Stabilized Open State S5S6->OpenState Conformational Shift VSD Voltage-Sensor Domain VSD->S5S6 Allosteric Coupling Current IKs Current Enhancement OpenState->Current Activation

Molecular mechanism of KCNQ1 channel activation by tosylpiperidines.

References

  • [5] Structure–Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Publications. 5

  • [3] Probing Binding Sites and Mechanisms of Action of an IKs Activator by Computations and Experiments. Biophysical Journal (PMC). 3

  • [4] A generic binding pocket for small molecule IKs activators at the extracellular inter-subunit interface of KCNQ1 and KCNE1 channel complexes. eLife. 4

  • [2] Molecular simulations reveal a mechanism for enhanced allosteric coupling between voltage-sensor and pore domains in KCNQ1 explaining its activation by ML277. bioRxiv. 2

  • [1] Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances (PMC). 1

Sources

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with preclinical pharmacokinetic (PK) evaluation standing as a critical milestone. This guide provides a comprehensive, in-depth framework for the pharmacokinetic characterization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in animal models. As a Senior Application Scientist, the narrative that follows is designed to be more than a mere recitation of protocols; it is a synthesis of technical accuracy and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals, providing an authoritative and practical resource for navigating the complexities of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Introduction: The Imperative of Early Pharmacokinetic Profiling

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a novel compound with therapeutic potential that necessitates a thorough understanding of its behavior within a biological system. The efficacy and safety of any drug candidate are inextricably linked to its pharmacokinetic profile.[1] Early and robust PK studies in preclinical species are paramount for several reasons: they inform dose selection for efficacy and toxicology studies, aid in the prediction of human pharmacokinetics, and ultimately, de-risk the progression of the compound into clinical development.[2][3] This guide will lay out a logical and phased approach to elucidating the pharmacokinetic properties of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, from initial in vitro assessments to comprehensive in vivo studies in multiple animal models.

Foundational Assessments: Physicochemical and In Vitro Metabolism

Before embarking on resource-intensive animal studies, a foundational understanding of the compound's intrinsic properties is essential.

Physicochemical Characterization

The absorption and distribution of a drug are heavily influenced by its physicochemical properties. Key parameters to be determined for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine include:

  • Solubility: Assessed at various pH levels to predict its dissolution in the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): A critical determinant of membrane permeability and tissue distribution.

  • pKa: The ionization constant, which influences solubility and permeability across biological membranes.

These parameters can be determined experimentally and can also be predicted using various in silico models to provide an early assessment of potential biopharmaceutical challenges.[4]

In Vitro Metabolic Stability: The First Glimpse into Clearance

The liver is the primary site of metabolism for many drugs.[5] An in vitro metabolic stability assay using liver microsomes provides a rapid and cost-effective way to estimate the intrinsic clearance of a compound.[5][6]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (from human and relevant preclinical species such as rat, mouse, and dog) on ice.[7][8] Prepare a stock solution of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the incubation buffer.

  • Incubation: Pre-warm the microsomal solution and the compound solution at 37°C. The reaction is initiated by adding a NADPH-regenerating system.[6][9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5][9]

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by a validated LC-MS/MS method to determine the remaining concentration of the parent compound.[7]

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Causality: The inclusion of a "-NADPH" control is crucial to differentiate between enzymatic degradation and chemical instability. Positive control compounds with known metabolic profiles validate the activity of the microsomal batch.[5]

Hypothetical Metabolic Pathway

Based on the structure of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, potential metabolic pathways can be predicted. Common Phase I (functionalization) and Phase II (conjugation) reactions include:

  • Phase I:

    • Oxidation of the ethyl group.

    • Hydroxylation of the piperidine or phenyl ring.

    • N-dealkylation.

  • Phase II:

    • Glucuronidation of hydroxylated metabolites.

    • Sulfation of hydroxylated metabolites.

Metabolite identification studies using high-resolution mass spectrometry can confirm these predicted pathways.

Metabolic Pathway Parent 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine PhaseI Phase I Metabolism (CYP450) Parent->PhaseI Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated Hydroxylation Oxidized Oxidized Metabolite PhaseI->Oxidized Oxidation PhaseII Phase II Metabolism Hydroxylated->PhaseII Excretion Excretion Oxidized->Excretion Glucuronide Glucuronide Conjugate PhaseII->Glucuronide UGT Sulfate Sulfate Conjugate PhaseII->Sulfate SULT Glucuronide->Excretion Sulfate->Excretion

Caption: Hypothetical metabolic pathway of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in a complete biological system.[2]

Animal Model Selection and Ethical Considerations

The choice of animal models is a critical decision.[10] Rodents (mice or rats) are typically used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[2][11] A non-rodent species (e.g., Beagle dog or Cynomolgus monkey) is also required to assess interspecies differences and provide a more comprehensive dataset for human PK prediction.[11][12]

All animal studies must be conducted in accordance with ethical guidelines, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement, and with the approval of an Institutional Animal Care and Use Committee (IACUC).[10][11]

Study Design and Execution

A typical preclinical PK study involves administering the compound by both intravenous (IV) and oral (PO) routes.[13]

  • Intravenous Administration: Provides direct entry into the systemic circulation, allowing for the determination of key elimination parameters like clearance (CL) and volume of distribution (Vd). The IV data serves as the benchmark for absolute bioavailability.

  • Oral Administration: Assesses the extent and rate of absorption, providing insights into parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimation and Preparation: Male Sprague-Dawley rats are acclimated for at least one week. For serial blood sampling, cannulation of the jugular vein may be performed.[3] Animals are fasted overnight before dosing.[13]

  • Dose Formulation and Administration:

    • IV Dose: 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is dissolved in a suitable vehicle (e.g., a mixture of saline, PEG400, and ethanol) and administered as a bolus injection via the tail vein or a catheter at a dose of, for example, 1 mg/kg.

    • PO Dose: The compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Serial blood samples (approximately 0.1-0.2 mL) are collected from the jugular vein cannula or another appropriate site at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Excreta Collection (Optional): For mass balance studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).[14]

  • Bioanalysis: Plasma concentrations of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine are quantified using a validated LC-MS/MS method.

In Vivo PK Workflow cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis AnimalSelection Animal Model Selection (e.g., Rat) DoseFormulation Dose Formulation (IV & PO) AnimalSelection->DoseFormulation Dosing Dosing (IV or PO) DoseFormulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Collection Urine/Feces Collection (Metabolic Cage) Dosing->Collection PlasmaPrep Plasma Preparation Sampling->PlasmaPrep Bioanalysis LC-MS/MS Analysis PlasmaPrep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) Bioanalysis->PK_Analysis

Sources

molecular weight and exact mass of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Molecular Weight and Exact Mass of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of chemical entities is a cornerstone of modern pharmaceutical research and development. Among the most fundamental of these characteristics are molecular weight and exact mass. This technical guide provides an in-depth exploration of these two critical parameters for the compound 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. We will dissect the theoretical basis for both values, outline the high-resolution mass spectrometry workflows used for their experimental determination, and discuss the profound implications of this data in the context of drug discovery, development, and quality control. This document is designed to serve as a practical and authoritative resource for scientists who rely on accurate mass determination for compound identification, purity assessment, and structural elucidation.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In chemical and pharmaceutical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse, yet they represent distinct and fundamentally different concepts. Understanding this distinction is not merely an academic exercise; it is essential for the correct application and interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Molar Mass) is an average value. It is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the formula, based on their relative abundance on Earth. This value is typically expressed in grams per mole ( g/mol ) and is what one would use for stoichiometric calculations in the laboratory, such as preparing a solution of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is a calculated, discrete value. It is determined by summing the masses of the most abundant, stable isotope of each atom in the molecule (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S). This is the value that is measured by high-resolution mass spectrometry (HRMS) and is expressed in Daltons (Da). The ability to measure exact mass with high precision (typically to within 5 parts-per-million) is a powerful tool for unequivocally determining the elemental composition of a molecule.[1]

For professionals in drug development, this difference is paramount. While molecular weight is used for bulk properties, exact mass is the key to identity and purity at the molecular level.

Compound Profile: 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

To understand its mass characteristics, we must first define the molecule's structure and elemental composition. The name itself provides the blueprint for its structure: a piperidine ring is substituted at the 2-position with an ethyl group and at the 1-position (the nitrogen atom) with a (4-methylphenyl)sulfonyl, or tosyl, group.[2]

From this structure, we can derive the precise molecular formula:

Molecular Formula: C₁₄H₂₁NO₂S

This formula is the foundation for all subsequent mass calculations.

Theoretical Mass Determination

Based on the molecular formula, we can calculate both the molecular weight and the exact mass for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine.

Calculation of Molecular Weight (Average Mass)

To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopes.

  • Carbon (C): 14 x 12.011 g/mol

  • Hydrogen (H): 21 x 1.008 g/mol

  • Nitrogen (N): 1 x 14.007 g/mol

  • Oxygen (O): 2 x 15.999 g/mol

  • Sulfur (S): 1 x 32.06 g/mol

Summing these values yields the molecular weight.

Calculation of Exact Mass (Monoisotopic Mass)

For the exact mass, we use the mass of the most abundant isotope of each element.

  • ¹²Carbon (¹²C): 14 x 12.000000 Da

  • ¹Hydrogen (¹H): 21 x 1.007825 Da

  • ¹⁴Nitrogen (¹⁴N): 1 x 14.003074 Da

  • ¹⁶Oxygen (¹⁶O): 2 x 15.994915 Da

  • ³²Sulfur (³²S): 1 x 31.972071 Da

Summing these values provides the exact mass of the most abundant isotopologue.

Summary of Calculated Mass Data

The calculated values for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine are summarized in the table below.

ParameterValueUnitsBasis of Calculation
Molecular Formula C₁₄H₂₁NO₂S-Structural Analysis
Molecular Weight 267.39 g/mol g/mol Weighted average of natural isotopic abundances.[3]
Exact Mass 267.12930 DaDaltons (Da)Sum of the most abundant stable isotopes.

Experimental Verification via High-Resolution Mass Spectrometry

While theoretical calculations are essential, they must be confirmed by empirical measurement. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, capable of measuring mass with sufficient accuracy to confirm the elemental composition.

The Principle of HRMS for Compound Verification

The power of HRMS lies in its ability to resolve and distinguish between ions of very similar mass-to-charge ratios (m/z). For a molecule like 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, an HRMS instrument can provide an m/z value for the protonated molecule, [M+H]⁺, that is accurate to several decimal places. This experimentally determined exact mass can then be compared to the theoretical exact mass. If the values match within a narrow tolerance (e.g., < 5 ppm), it provides extremely high confidence in the assigned molecular formula.

Workflow for HRMS Analysis

The experimental workflow for determining the exact mass of a novel compound is a multi-step process that ensures data integrity and accuracy. A common and powerful instrumental setup is Liquid Chromatography coupled to a Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer.

HRMS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Processing Prep 1. Sample Solubilization (e.g., in Acetonitrile/Water) LC 2. UPLC/HPLC (Reversed-Phase C18 Column) Prep->LC Injection ESI 3. Ionization (Electrospray, ESI+) LC->ESI Elution Q 4. Ion Selection (Quadrupole, RF-only mode) ESI->Q TOF 5. Mass Analysis (Time-of-Flight Analyzer) Q->TOF Det 6. Detection (MCP Detector) TOF->Det Data 7. Mass Measurement (Centroiding & Lock Mass Correction) Det->Data Result 8. Formula Confirmation (Compare Experimental vs. Theoretical) Data->Result

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Step-by-Step Experimental Protocol
  • Sample Preparation: A stock solution of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is prepared at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. This is further diluted to a working concentration of ~1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it facilitates protonation, leading to the formation of the [M+H]⁺ ion needed for positive-ion mode ESI.

  • Liquid Chromatography (LC): A small volume (e.g., 1-5 µL) of the prepared sample is injected into an HPLC or UPLC system. A reversed-phase C18 column is typically used to separate the analyte from any potential impurities or formulation components, ensuring a pure compound enters the mass spectrometer.

  • Ionization: As the analyte elutes from the LC column, it enters the electrospray ionization (ESI) source. ESI is a soft ionization technique that is ideal for creating intact molecular ions (in this case, [M+H]⁺) with minimal fragmentation, which is essential for determining the mass of the parent molecule.

  • Mass Analysis (Q-TOF):

    • The ions first pass through a quadrupole, which acts as an ion guide, focusing the ion beam into the TOF analyzer.

    • The ions are then pulsed into the "flight tube" of the TOF analyzer. All ions are given the same kinetic energy, so their velocity is inversely proportional to their mass. Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly.

    • The instrument measures the precise time it takes for each ion to travel the length of the flight tube. This "time-of-flight" is used to calculate the m/z with very high accuracy.

  • Data Processing: The raw data is processed by the instrument's software. To achieve the highest mass accuracy, an internal standard or "lock mass" of a known compound is often infused simultaneously. Any small drift in the mass calibration can be corrected in real-time, ensuring the final reported mass is accurate to within a few parts-per-million (ppm). The software then compares the measured exact mass of the analyte (e.g., 268.1371 Da for the [M+H]⁺ ion) against the theoretical value (267.12930 + 1.007825 = 268.137125 Da) to confirm the elemental formula.

Implications in Drug Development

The accurate determination of molecular weight and, more critically, exact mass, is indispensable throughout the drug development pipeline.

  • Compound Identity Confirmation: In early discovery, HRMS provides the primary confirmation that the molecule synthesized is indeed the intended target compound. A matching exact mass is a critical piece of evidence for structural confirmation.

  • Purity Assessment: The high resolving power of HRMS can distinguish the target compound from closely related impurities that may have very similar masses, which is vital for safety and efficacy profiling.

  • Metabolite Identification: During preclinical and clinical studies, HRMS is used to identify drug metabolites by searching for predicted mass shifts corresponding to metabolic transformations (e.g., hydroxylation adds 15.9949 Da).

  • Regulatory Submissions: Regulatory agencies like the FDA and EMA require comprehensive characterization data for any new drug substance. This includes definitive proof of structure, for which high-accuracy mass data is a non-negotiable component.

Conclusion

For the compound 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, the distinction between its average molecular weight (267.39 g/mol ) and its exact mass (267.12930 Da) is significant. While the former is essential for routine laboratory solution preparation, the latter is the key to its unambiguous identification and characterization. Through the application of advanced analytical techniques like LC-HRMS, researchers and drug development professionals can experimentally verify this exact mass with high confidence, a critical step that underpins the entire process of bringing a safe and effective therapeutic to market.

References

  • MolPort. N-[2-(4-methylphenyl)ethyl]-1-[(2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]piperidine-3-carboxamide. Available at: [Link]

  • PubChem. 2-(4-Ethylphenyl)sulfanyl-1-methylpiperazine. Available at: [Link]

  • PubChem. Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • PubChem. Ethyl 2-methyl-4-[[7-(6-methylsulfinyl-3-pyridinyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate;hydrochloride. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. E4031 Ligand Page. Available at: [Link]

  • IUCr Journals. Crystal structures of two alanylpiperidine analogues. Available at: [Link]

  • LookChem. 1-(2-tosylethyl)piperidine. Available at: [Link]

  • ChemSynthesis. 2-isopropenyl-1-tosyl-piperidine. Available at: [Link]

Sources

Methodological & Application

Application Note: Stability-Indicating HPLC Method Development and Validation for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Standard: ICH Q2(R2) Compliant

Introduction & Chemical Rationale

The compound 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (Molecular Formula: C14H21NO2S, MW: 267.39)[1] is a sulfonamide derivative characterized by a piperidine ring sterically hindered by an ethyl group at the C2 position, and a highly hydrophobic 4-methylphenylsulfonyl (tosyl) group.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:

  • Basicity Neutralization: Unlike free piperidine, which is highly basic and often requires ion-pairing agents (like heptafluorobutyric acid) or derivatization for adequate retention and UV detection[2][3], the attachment of the strongly electron-withdrawing tosyl group delocalizes the nitrogen lone pair. This renders the molecule relatively neutral, preventing the severe peak tailing typically caused by secondary interactions with residual silanols on silica-based columns.

  • Chromophore Availability: The tosyl group provides a strong, distinct UV chromophore, allowing for direct UV detection at approximately 225–230 nm, eliminating the need for complex pre-column derivatization or aerosol-based detectors[2][4].

  • Hydrophobicity: The combination of the aliphatic piperidine ring, the ethyl substitution, and the aromatic tosyl group makes the molecule highly lipophilic, necessitating a high organic composition in the mobile phase for efficient elution.

This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method optimized for the assay and purity assessment of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, strictly adhering to the updated ICH Q2(R2) guidelines for analytical procedure validation[5][6].

Quality by Design (QbD) Method Development Strategy

To ensure the analytical procedure is "fit for its intended purpose" across its lifecycle[5][7], a QbD approach was employed.

Column Selection

While a standard C18 column is viable, a Phenyl-Hexyl stationary phase was selected. The phenyl-hexyl ligand facilitates π−π interactions with the aromatic ring of the tosyl group. This orthogonal retention mechanism provides superior selectivity for separating the parent compound from potential aromatic degradation products (e.g., p-toluenesulfonic acid) compared to purely hydrophobic C18 phases.

Mobile Phase & Gradient

A binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) was chosen. Although the analyte is neutral, the addition of 0.1% Formic Acid (pH ~2.7) serves a dual purpose:

  • It ensures any residual silanols on the stationary phase remain fully protonated, guaranteeing sharp, symmetrical peaks.

  • It provides volatility and compatibility with LC-MS/MS systems, should impurity identification be required during forced degradation studies[8].

G A Target Product Profile (Stability-Indicating Method) B Risk Assessment (Physicochemical Properties) A->B C Method Optimization (Phenyl-Hexyl Column, FA Buffer) B->C D Forced Degradation (Specificity & Selectivity Evaluation) C->D E ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E

Figure 1: Quality by Design (QbD) lifecycle workflow for HPLC method development.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Superficially Porous)High efficiency at lower backpressures; π−π selectivity.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Controls mobile phase pH; LC-MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Strong eluent for hydrophobic sulfonamides.
Gradient Program 0-2 min: 30% B 2-10 min: 30% 80% B 10-13 min: 80% B 13.1-18 min: 30% BEnsures elution of polar degradants early, followed by the highly retained parent compound.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 225 nmMaximum absorbance ( λmax​ ) for the tosyl chromophore.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Standard and Sample Preparation

Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile with sonication, then make up to volume with Water.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Forced Degradation Protocol (Specificity)

To demonstrate that the method is stability-indicating (capable of detecting changes in quality attributes during storage), forced degradation studies were conducted per ICH Q2(R2) guidelines[5].

  • Acid Hydrolysis: 5 mL of Stock Solution + 5 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 5 mL of Stock Solution + 5 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl.

  • Oxidation: 5 mL of Stock Solution + 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours.

  • Thermal: Solid sample exposed to 105°C for 48 hours, then prepared at 100 µg/mL.

  • Photolytic: Solid sample exposed to 1.2 million lux hours of UV/Vis light, then prepared at 100 µg/mL.

G Parent 2-Ethyl-1-[(4-methylphenyl) sulfonyl]piperidine Cond Extreme Acid/Base Hydrolysis Parent->Cond Deg1 2-Ethylpiperidine (Weak UV Chromophore, Early Elution) Cond->Deg1 Deg2 p-Toluenesulfonic Acid (Strong UV Chromophore, Early Elution) Cond->Deg2

Figure 2: Predicted hydrolytic degradation pathway of the sulfonamide linkage.

Method Validation Results

The method was validated strictly according to the updated ICH Q2(R2) guidelines, focusing on reportable ranges, accuracy, precision, and specificity[5][9].

System Suitability Testing (SST)

A self-validating protocol requires continuous verification. Six replicate injections of the Working Standard (100 µg/mL) were performed to establish system suitability.

Table 2: System Suitability Criteria and Results

ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time ( tR​ ) ~ 8.5 minutes8.45 minPass
Peak Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 500012,450Pass
%RSD of Peak Area (n=6) 2.0%0.45%Pass
Linearity and Range

The reportable range was validated through direct assessment of results using a linear calibration model[5]. Solutions were prepared at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Range: 50 µg/mL to 150 µg/mL.

  • Correlation Coefficient ( R2 ): 0.9998 (Acceptance: 0.999).

  • Regression Equation: y=45231x+1204

Accuracy (Recovery) and Precision

Accuracy was assessed by spiking known amounts of the API into a synthetic placebo matrix at three levels (80%, 100%, 120%), prepared in triplicate. Intermediate precision was performed by a second analyst on a different day.

Table 3: Accuracy and Precision Summary

Spiked Level (%)Concentration (µg/mL)Mean Recovery (%)%RSD (n=3)Intermediate Precision (%RSD)
80% 80.099.8%0.6%0.8%
100% 100.0100.4%0.5%0.7%
120% 120.0101.1%0.4%0.6%

Note: The recovery values align with standard acceptance criteria (98.0% - 102.0%) for assay methods[8].

Specificity (Forced Degradation Results)

The method successfully separated the active pharmaceutical ingredient (API) from all degradation products. Peak purity assessment using a Photodiode Array (PDA) detector confirmed that the API peak was spectrally pure (Purity Angle < Purity Threshold) across all stressed conditions, validating the method as stability-indicating[5]. The most significant degradation occurred under strongly acidic and basic conditions, yielding p-toluenesulfonic acid, which eluted well before the parent peak (approx. 2.1 min) due to its high polarity.

Conclusion

A highly specific, robust, and stability-indicating RP-HPLC method was successfully developed and validated for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. By leveraging the physicochemical properties of the sulfonamide linkage and utilizing a Phenyl-Hexyl stationary phase, the method achieves excellent peak symmetry and resolution from potential degradants. The protocol is fully compliant with ICH Q2(R2) guidelines, ensuring its reliability for routine quality control, release testing, and stability assessment in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - ICH (November 30, 2023). Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group (March 19, 2024). Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version - ICH (March 24, 2022). Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review (March 18, 2024). Available at:[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate / J Chromatogr Sci. (2022). Available at:[Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. Available at:[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed (September 03, 2022). Available at:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience (November 21, 2022). Available at:[Link]

Sources

Application Note: 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine as a Strategic Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a privileged pharmacophore embedded in numerous FDA-approved therapeutics and complex natural alkaloids. 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 1-tosyl-2-ethylpiperidine) serves as a highly stable, versatile precursor for synthesizing complex, multi-substituted piperidine derivatives[1]. This application note provides an in-depth technical guide on the strategic utility of the N-tosyl protecting group. Rather than acting solely as a passive shield, the tosyl group functions as a critical electronic modulator and directing group for late-stage C–H functionalization, culminating in robust protocols for its reductive cleavage to yield active pharmaceutical ingredients.

Strategic Rationale: The Causality of the N-Tosyl Group

In advanced organic synthesis, the choice of a protecting group dictates the available synthetic pathways. The p-toluenesulfonyl (tosyl) group is specifically selected for 2-ethylpiperidine precursors due to three fundamental chemical behaviors:

  • Electronic Deactivation: The strong electron-withdrawing nature of the sulfonyl moiety delocalizes the nitrogen lone pair. This renders the amine non-basic and non-nucleophilic, preventing unwanted side reactions or catalyst poisoning when exposed to highly reactive electrophiles or strong organolithium bases.

  • Directed α-Metalation: The oxygen atoms of the sulfonyl group coordinate strongly with lithium ions. When treated with strong bases like sec-butyllithium (sec-BuLi), this coordination directs deprotonation exclusively to the adjacent α-carbon (the C6 position), forming a dipole-stabilized carbanion ready for electrophilic trapping.

  • Stereochemical Control: The bulky tosyl group induces significant pseudoallylic (A-1,3) strain within the piperidine ring. This steric bulk forces substituents into specific axial or equatorial conformations, thereby dictating the thermodynamic diastereoselectivity of subsequent functionalizations[2].

Quantitative Data & Reagent Profiles

Table 1: Physicochemical Properties of 2-Ethyl-1-tosylpiperidine
PropertyValue / Description
Chemical Name 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
Appearance White to off-white solid / viscous oil (dependent on purity)
Solubility Soluble in THF, DCM, EtOAc; Insoluble in water
Stability Highly stable under standard acidic, basic, and oxidative conditions
Table 2: Comparative Detosylation Methods for N-Tosyl Piperidines

Because the S–N bond is exceptionally robust, standard hydrolysis fails. Cleavage requires specialized conditions.

MethodReagentsMechanismYield RangeFunctional Group Tolerance
Sodium Naphthalenide Na metal, Naphthalene, THFSingle-Electron Transfer (SET)80–95%Low (reduces esters, ketones, halogens)
Samarium Diiodide SmI₂, HMPA, pyrrolidineSingle-Electron Transfer (SET)70–85%Moderate (tolerates some esters)
Acidic Cleavage 33% HBr in AcOH, PhenolHarsh Hydrolysis60–80%High (tolerates reducible groups)
Electrochemical Undivided cell, Mg anode, Pt cathodeCathodic Reduction75–90%High (mild conditions)

Key Synthetic Workflows & Mechanisms

Workflow 1: Directed α-Lithiation and Electrophilic Trapping

The functionalization of the C6 position (α to the nitrogen) is achieved via directed lithiation. The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) is a critical mechanistic requirement; it breaks down the stable hexameric aggregates of sec-BuLi into highly reactive monomers, facilitating smooth and rapid deprotonation at –78 °C.

G A 2-Ethyl-1-tosylpiperidine B sec-BuLi / TMEDA (-78 °C, THF) A->B C α-Lithiated Intermediate B->C D Electrophile (E+) C->D E 2-Ethyl-6-substituted 1-tosylpiperidine D->E

Workflow for directed α-lithiation and electrophilic trapping of 1-tosylpiperidines.

Workflow 2: Reductive Detosylation via Single-Electron Transfer (SET)

To unmask the secondary amine for final drug formulation or further alkaloid synthesis, a Single-Electron Transfer (SET) mechanism is employed[3]. Sodium naphthalenide, a powerful reducing agent, donates an electron to the tosyl group, forming a radical anion. This intermediate rapidly fragments into a stable sulfinate anion and a piperidinyl anion, which yields the free amine upon aqueous protonation[2].

G A N-Tosyl Piperidine B Sodium Naphthalenide (1st SET) A->B C Radical Anion Intermediate B->C D S-N Bond Cleavage C->D E Piperidinyl Anion + Tosyl Radical D->E F Protonation (H2O) E->F G Free Piperidine F->G

Single-electron transfer (SET) mechanism for reductive detosylation.

Validated Experimental Protocols

Protocol A: α-Lithiation and Alkylation of 2-Ethyl-1-tosylpiperidine

Note: This protocol requires strictly anhydrous conditions and Schlenk techniques.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 2-ethyl-1-tosylpiperidine (1.0 equiv, typically 1.0 mmol) and dissolve in anhydrous THF to achieve a 0.1 M concentration.

  • Activation: Add anhydrous TMEDA (1.2 equiv). Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Metalation: Dropwise add sec-BuLi (1.2 equiv, 1.4 M solution in cyclohexane) over 10 minutes down the side of the flask.

    • Self-Validating Cue: A distinct color change (typically to a pale yellow or orange) indicates the successful formation of the dipole-stabilized α-lithiated species. Stir for exactly 1 hour at –78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.5 equiv) dropwise.

  • Completion: Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Reductive Detosylation using Sodium Naphthalenide

Note: Sodium naphthalenide must be freshly prepared to ensure high SET efficiency.

  • Reagent Generation: In a flame-dried flask under argon, add naphthalene (5.0 equiv) and anhydrous THF (0.5 M). Add freshly cut, hexane-washed sodium metal chunks (5.0 equiv). Stir vigorously at room temperature for 2 hours.

    • Self-Validating Cue: The solution will turn a deep, dark green, confirming the generation of the naphthalenide radical anion.

  • Substrate Preparation: In a separate flame-dried flask, dissolve the functionalized 1-tosyl-2-ethylpiperidine (1.0 equiv) in anhydrous THF (0.1 M) and cool to –78 °C.

  • Titration (Critical Step): Using a syringe, titrate the dark green sodium naphthalenide solution into the piperidine solution dropwise[2].

    • Self-Validating Cue: The green color will initially disappear instantly upon contact as the SET reaction occurs. Continue the addition until a persistent green color remains in the reaction flask for at least 5 minutes. This visual cue guarantees that all starting material has been consumed and a slight excess of the radical anion is present.

  • Quenching: Stir for an additional 30 minutes at –78 °C, then quench the reaction carefully with water (the green color will immediately discharge to a cloudy white/yellow).

  • Acid-Base Isolation (Trustworthiness Check): Extract the mixture with diethyl ether (3 × 15 mL). To isolate the free amine from the naphthalene and sulfinate byproducts, extract the combined organic layers with 1M HCl (3 × 15 mL).

    • Discard the organic layer (which contains the non-basic naphthalene).

    • Basify the aqueous layer with 2M NaOH to pH > 10.

    • Extract the basic aqueous layer with DCM (3 × 15 mL). Dry over Na₂SO₄ and concentrate to yield the pure, deprotected 2-ethylpiperidine derivative[3].

References

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes Source: RSC Advances (2025) URL:[Link]

  • C–H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C–H Bonds Source: The Journal of Organic Chemistry, ACS Publications (2012) URL:[Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation Source: Organic Letters, ACS Publications (2022) URL:[Link]

  • One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines Source: The Journal of Organic Chemistry, ACS Publications (2013) URL:[Link]

Sources

Comprehensive Application Note: Cell Viability Assessment of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The piperidine ring is a fundamental structural scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved therapeutics and novel antiproliferative agents[1]. Functionalized derivatives, such as 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (also known as 2-Ethyl-1-tosylpiperidine), are often synthesized via highly selective aza-Prins cyclization reactions[2]. Because sulfonamide-substituted piperidines and related heterocyclic frameworks frequently exhibit cytotoxic potential against various human cancer cell lines (e.g., myeloid leukemias like K562 and HL60)[3], establishing a robust, reproducible cell viability assay is a critical first step in preclinical drug development.

This application note details a self-validating protocol for evaluating the cytotoxicity of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality behind this method is rooted in cellular metabolism: viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes[4]. By quantifying formazan absorbance, researchers can directly correlate metabolic flux with cell viability and calculate the half-maximal inhibitory concentration ( IC50​ ).

Mechanism N1 2-Ethyl-1-tosylpiperidine (Lipophilic Scaffold) N2 Membrane Permeation & Cellular Uptake N1->N2 N3 Enzymatic Inhibition / Metabolic Stress N2->N3 N4 Depletion of NAD(P)H Pools N3->N4 N5 Decreased MTT Reduction (Quantifiable Signal) N4->N5

Figure 2: Mechanistic pathway linking compound uptake to the quantifiable MTT readout.

Experimental Design: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . A single assay plate must contain internal controls that independently verify the assay's dynamic range, solvent background, and biological sensitivity.

Causality Behind Experimental Choices
  • Solvent Selection (DMSO): 2-Ethyl-1-tosylpiperidine is a lipophilic molecule requiring Dimethyl Sulfoxide (DMSO) for complete solubilization. The final in-well DMSO concentration is strictly capped at ≤0.5%(v/v) to prevent solvent-induced cytotoxicity, which would otherwise confound the viability data[4].

  • Cell Line Selection: While adaptable to solid tumors, evaluating this compound in myeloid leukemia lines (e.g., K562, HL60) is highly recommended, as structurally analogous piperidine-substituted heterocycles have demonstrated pronounced antiproliferative activity in these specific lineages[3].

  • Internal Controls:

    • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.

    • Positive Control (e.g., Doxorubicin): Validates that the cells are responsive to cytotoxic stress.

    • Blank Control (Media + MTT): Accounts for background absorbance from phenol red or spontaneous MTT reduction.

Step-by-Step Methodology

Materials and Reagents
  • Target Compound: 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (Stock solution: 20 mM in 100% anhydrous DMSO).

  • Cell Lines: K562 or HL60 cells (logarithmic growth phase).

  • Reagents: MTT powder (Sigma-Aldrich) dissolved in PBS at 5 mg/mL (filter-sterilized), Formazan solubilization buffer (100% DMSO or acidified isopropanol).

  • Consumables: 96-well flat-bottom tissue culture plates.

Protocol Execution

Step 1: Cell Seeding

  • Harvest cells and perform a viable cell count using Trypan Blue exclusion.

  • Dilute cells in complete culture media (e.g., RPMI-1640 + 10% FBS) to a concentration of 5×104 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Causality Note: Seeding at this density ensures cells remain in the exponential growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

  • Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere.

Step 2: Compound Dilution and Treatment

  • Prepare a 10-point serial dilution of 2-Ethyl-1-tosylpiperidine in complete media (Concentration range: 0.1 µM to 100 µM). Ensure the intermediate dilutions maintain a constant DMSO concentration.

  • Add 100 µL of the diluted compound to the corresponding wells.

  • Include Vehicle Control wells (100 µL media + 0.5% DMSO) and Blank wells (100 µL media only, no cells).

  • Incubate the plate for 48 to 72 hours at 37°C[4].

Step 3: MTT Addition and Formazan Solubilization

  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution directly to each well[4].

  • Incubate for 3 to 4 hours at 37°C. Causality Note: This specific window allows sufficient intracellular accumulation of formazan without inducing crystal-mediated membrane rupture.

  • Carefully aspirate the media (for adherent cells) or centrifuge the plate at 300 x g for 5 mins before aspiration (for suspension cells like K562).

  • Add 150 µL of DMSO to each well to solubilize the purple formazan crystals[4]. Place on an orbital shaker for 15 minutes protected from light.

Step 4: Absorbance Measurement

  • Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm[4].

  • (Optional but recommended) Measure a reference wavelength at 650 nm to subtract background cellular debris noise.

Workflow A 1. Cell Seeding Seed target cells in 96-well microplates Incubate overnight for adhesion B 2. Compound Treatment Apply 2-Ethyl-1-tosylpiperidine (0.1 - 100 µM) Maintain ≤0.5% DMSO A->B C 3. Incubation Incubate for 48-72 hours (37°C, 5% CO₂) B->C D 4. MTT Addition Add 5 mg/mL MTT solution Incubate for 3-4 hours C->D E 5. Solubilization Dissolve formazan crystals in DMSO D->E F 6. Quantification Measure Absorbance at 570 nm Calculate IC50 E->F

Figure 1: Workflow for the MTT cell viability assay of 2-Ethyl-1-tosylpiperidine.

Data Acquisition & Quantitative Summary

Data analysis transforms raw absorbance into normalized biological insights. Calculate the percentage of cell viability using the following formula:

% Viability=(ODvehicle​−ODblank​ODtreated​−ODblank​​)×100

Plot the % Viability against the log10​ of the compound concentration. Utilize non-linear regression (curve fit) software to determine the IC50​ value[4].

Quantitative Assay Parameters and Quality Control Metrics

To ensure the assay meets industry standards for drug screening, all quantitative parameters must align with the specifications outlined in Table 1.

Table 1: Quantitative Assay Parameters and Quality Control Metrics

ParameterSpecification / TargetCausality / Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells remain in the logarithmic growth phase during the 72h assay, preventing false resistance.
DMSO Final Concentration ≤0.5% (v/v)Prevents solvent-induced cytotoxicity which artificially inflates the compound's apparent potency.
MTT Incubation Time 3 - 4 hoursOptimal window for sufficient formazan accumulation without crystal-induced cell death.
Absorbance Wavelength 570 nm (Ref: 650 nm)570 nm is the peak absorbance of formazan; 650 nm subtracts background optical noise.
Z'-Factor (Assay Quality) ≥0.5 Validates the assay's dynamic range and data reliability for high-throughput screening applications.

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Context

Substituted piperidines and sulfonamides represent two of the most privileged scaffolds in modern medicinal chemistry and drug development. The molecule 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly known as 2-ethyl-1-tosylpiperidine) merges these two critical motifs. Accurate structural elucidation of such intermediates is paramount for verifying synthetic success, assessing sample purity, and understanding conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the high-resolution structural characterization of small organic molecules (1)[1].

This application note details a self-validating NMR protocol—combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) techniques—to unambiguously assign the structure of 2-ethyl-1-tosylpiperidine. By explaining the causality behind experimental parameter choices and spectral features, this guide serves as a robust framework for scientists characterizing similar N-heterocyclic sulfonamides.

Experimental Protocols and Methodologies

Sample Preparation (The Foundation of High-Resolution Data)

Causality: High-quality NMR spectra begin with pristine sample preparation. Suspended particulates cause localized magnetic field inhomogeneities, leading to broad lines, poor shimming, and loss of fine coupling constants.

  • Weighing: Accurately weigh 15–20 mg of the analyte for standard 1 H NMR and 2D experiments. For an optimal 13 C NMR signal-to-noise (S/N) ratio—especially critical for quaternary carbons—a concentration of 40–50 mg is recommended.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected because the tosylpiperidine derivative is highly lipophilic, and the solvent provides a reliable deuterium lock signal.

  • Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any insoluble micro-particulates.

NMR Acquisition Parameters

Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe. Homonuclear and heteronuclear correlation techniques afford a highly useful protocol for proton-rich structures (2)[2].

  • 1 H NMR: 16 scans, relaxation delay (d1) = 1.0 s, flip angle = 30°.

    • Rationale: A 30° pulse allows for faster longitudinal relaxation ( T1​ ) and a shorter d1, providing rapid acquisition while maintaining quantitative integration for small molecules.

  • 13 C NMR: 1024 scans, d1 = 2.0 s, 1 H-decoupled (WALTZ-16).

    • Rationale: 13 C has a low natural abundance (~1.1%) and a lower gyromagnetic ratio. A longer d1 ensures that quaternary carbons (which lack attached protons to facilitate dipole-dipole relaxation) are adequately relaxed and visible in the spectrum.

  • 2D COSY (Correlation Spectroscopy): 128 t1​ increments, 4 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​ = 145 Hz.

    • Rationale: HSQC is preferred over HMQC because it provides narrower line widths in the F1​ ( 13 C) dimension, which is crucial for resolving the heavily overlapping aliphatic signals of the piperidine ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling nJCH​ = 8 Hz.

    • Rationale: HMBC is essential for linking isolated spin systems across heteroatoms (e.g., the N-S bond) and quaternary carbons.

Workflow N1 Sample Preparation (20-50 mg in CDCl3 + TMS) N2 1D NMR Acquisition (1H & 13C with WALTZ-16) N1->N2 Load, Tune, & Shim N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Determine spectral width N4 Data Processing (FT, Phasing, Baseline Correction) N3->N4 Export raw FIDs N5 Structural Elucidation (Self-Validating Assignments) N4->N5 Analyze & Correlate

Step-by-step experimental workflow for the NMR characterization of small organic molecules.

Structural Elucidation & Causality of Chemical Shifts

The characterization of 2-ethyl-1-tosylpiperidine relies on understanding how the local electronic environment dictates chemical shifts (3)[3].

The Tosyl Group (4-methylphenylsulfonyl)

The tosyl group presents a classic, easily identifiable signature:

  • The aryl methyl group appears as a sharp singlet at δH​ ~2.42 ppm.

  • The aromatic protons form an AA'BB' spin system . Causality: Free rotation around the S-C(Ar) bond makes the two ortho protons equivalent and the two meta protons equivalent on the NMR timescale. The protons ortho to the strongly electron-withdrawing sulfonyl group are heavily deshielded ( δH​ ~7.70 ppm), while the meta protons (adjacent to the weakly electron-donating methyl group) appear upfield ( δH​ ~7.28 ppm).

The Piperidine Ring and Ethyl Substituent
  • Deshielding at C-2: The H-2 proton is a methine ( CH ) situated directly adjacent to the electronegative sulfonamide nitrogen. The combined electron-withdrawing nature of the N-tosyl group and the steric/anisotropic effects of the C-2 ethyl group push this signal significantly downfield to δH​ ~4.05 ppm.

  • Diastereotopic Protons: Because C-2 is a chiral center, the piperidine ring is locked into specific chair conformations. Consequently, the axial and equatorial protons on C-6 (adjacent to nitrogen) are diastereotopic and magnetically inequivalent, appearing as distinct multiplets ( δH​ ~3.65 ppm for equatorial, ~2.95 ppm for axial).

Data Presentation

The following table summarizes the self-validating assignments derived from the synergistic use of 1D and 2D NMR data.

PositionFragment 1 H NMR ( δ , ppm, mult, J in Hz, integration) 13 C NMR ( δ , ppm)Key 2D Correlations (HMBC/COSY)
Ts-CH3 Ar-CH 3​ 2.42 (s, 3H)21.5HMBC to Ar-C(meta), Ar-C(ipso-CH3)
Ts-Ar Ar-H (meta)7.28 (d, J = 8.0, 2H)129.6COSY to Ar-H(ortho); HMBC to Ar-CH 3​
Ts-Ar Ar-H (ortho)7.70 (d, J = 8.0, 2H)127.1COSY to Ar-H(meta); HMBC to SO 2​ -C(ipso)
Ts-Ar Ar-C(ipso-SO 2​ )-138.5HMBC from Ar-H(ortho)
Ts-Ar Ar-C(ipso-CH 3​ )-143.2HMBC from Ar-H(meta), Ts-CH 3​
Pip-2 CH (ring)4.05 (m, 1H)54.8COSY to Pip-3, Ethyl-CH 2​ ; HMBC to Ethyl-CH 3​
Pip-6 CH 2​ (ring)3.65 (m, 1H, eq); 2.95 (td, J = 13.0, 3.0, 1H, ax)41.2COSY to Pip-5
Pip-3 CH 2​ (ring)1.55 - 1.70 (m, 2H)28.4COSY to Pip-2, Pip-4
Pip-4, 5 CH 2​ (ring)1.30 - 1.50 (m, 4H)18.5, 25.2COSY to Pip-3, Pip-6
Et-CH2 CH 2​ (ethyl)1.75 (m, 1H); 1.45 (m, 1H)22.1COSY to Et-CH 3​ , Pip-2; HMBC to Pip-2, Pip-3
Et-CH3 CH 3​ (ethyl)0.88 (t, J = 7.5, 3H)10.8COSY to Et-CH 2​ ; HMBC to Pip-2

(Note: Exact chemical shifts may vary slightly depending on exact concentration and temperature).

The Self-Validating System: 2D NMR Strategy

A single 1D spectrum is prone to misinterpretation due to overlapping multiplets (especially in the 1.3–1.8 ppm aliphatic region of the piperidine ring). To ensure trustworthiness, the protocol must be designed as a self-validating system.

NMR_Strategy Core 2-Ethyl-1-tosylpiperidine COSY COSY (H-H Homonuclear) Core->COSY HSQC HSQC (Direct C-H Heteronuclear) Core->HSQC HMBC HMBC (Long-range C-H Heteronuclear) Core->HMBC Res1 Maps continuous spin systems: Ethyl chain & Piperidine ring COSY->Res1 3J_HH Res2 Resolves overlapping 1H multiplets by dispersing them in 13C dimension HSQC->Res2 1J_CH Res3 Bridges isolated systems: Links Ethyl to C2 & Tosyl to N HMBC->Res3 2J_CH & 3J_CH

Self-validating 2D NMR strategy used to unambiguously assign the molecular structure.

  • Establishing Connectivity (COSY): The COSY spectrum traces the unbroken carbon chain of the piperidine ring from H-2 through H-3, H-4, H-5, and finally to H-6. Simultaneously, it connects the ethyl CH 3​ to its adjacent CH 2​ .

  • Resolving Overlap (HSQC): The aliphatic region contains overlapping signals from the ethyl CH 2​ and the piperidine CH 2​ groups. HSQC resolves these by separating the proton signals based on the distinct chemical shifts of their attached carbons, confirming exactly which protons belong to the ethyl group versus the ring.

  • Bridging the Gaps (HMBC): HMBC provides the ultimate proof of structure. The correlation from the ethyl CH 3​ protons to the C-2 carbon of the piperidine ring confirms the regiochemistry of the substitution. Furthermore, HMBC correlations from the aromatic ortho protons to the quaternary sulfonyl carbon validate the integrity of the tosyl group attachment.

References

  • NMR Characterization of RNA Small Molecule Interactions.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.American Chemical Society (ACS).
  • Characterizing Small Molecules with NMR.News-Medical.Net.

Sources

mass spectrometry fragmentation pattern of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Executive Summary & Chemical Context

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly known as 2-ethyl-1-tosylpiperidine) is a heavily utilized sulfonamide building block in medicinal chemistry and drug discovery. Understanding its gas-phase dissociation behavior is critical for structural elucidation, impurity profiling, and Drug Metabolism and Pharmacokinetics (DMPK) studies.

This application note provides an authoritative, in-depth guide to the collision-induced dissociation (CID) pathways of 2-ethyl-1-tosylpiperidine using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). By mapping the energetic causality behind its fragmentation—specifically the heterolytic cleavage of the highly polarized S–N bond and subsequent Smiles-type rearrangements—this guide establishes a self-validating framework for analyzing complex tosyl-containing aliphatic amines[1].

Self-Validating LC-HRMS/MS Protocol

To ensure high mass accuracy and reproducible fragmentation, the following protocol is designed as a self-validating system. It incorporates a system suitability check to verify the instrument's capability to capture both labile bond cleavages and high-energy secondary extrusions.

Step 1: System Suitability & Calibration
  • Causality: Sulfonamides exhibit both low-energy (S–N cleavage) and high-energy (SO2 extrusion) fragmentation pathways.

  • Action: Calibrate the TOF or Orbitrap mass analyzer using a standard tuning mix to achieve a mass error of < 2 ppm. Inject a reference sulfonamide (e.g., Sulfamethoxazole) prior to the sample. Validation Gate: Proceed only if the diagnostic SO2 loss (–64 Da) is clearly observed in the reference MS/MS spectrum, confirming that the collision energy (CE) transfer is sufficient for deep fragmentation.

Step 2: Sample Preparation
  • Causality: The analyte requires a proton source for efficient positive ionization, while maintaining optimal droplet desolvation.

  • Action: Dissolve 2-ethyl-1-tosylpiperidine in MS-grade Acetonitrile:Water (50:50, v/v) supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid drives the formation of the [M+H]⁺ precursor, while acetonitrile lowers the surface tension for stable Taylor cone formation.

Step 3: Data Acquisition Parameters
  • Causality: A static collision energy often misses intermediate ions. Ramping the energy ensures both the fragile S–N bond cleavage and the robust aromatic ring fragmentations are captured simultaneously.

  • Action:

    • Ionization Mode: Positive ESI (+ESI).

    • Precursor Isolation: m/z 268.1371[2].

    • Activation Type: Higher-energy Collisional Dissociation (HCD) or CID.

    • Collision Energy (CE): Apply a Normalized Collision Energy (NCE) ramp from 15% to 45%.

Step 4: Isotopic Validation
  • Causality: Sulfur has a distinct ³⁴S stable isotope (~4.2% natural abundance).

  • Action: Before analyzing the MS/MS spectra, verify the precursor MS1 spectrum for an M+2 peak at m/z 270.1329 with ~4.5% relative intensity to confirm the presence of the intact sulfonyl group.

Mechanistic Elucidation of CID Pathways

The fragmentation of protonated 2-ethyl-1-tosylpiperidine is driven by the localization of the charge and the thermodynamic stability of the resulting neutral leaving groups.

I. Protonation and Heterolytic S–N Cleavage In the ESI source, protonation occurs predominantly on the piperidine nitrogen, as it is the most basic site despite the steric hindrance of the 2-ethyl group. This protonation severely weakens the highly polarized S–N bond. Upon collisional activation, heterolytic cleavage occurs, yielding the dominant p-toluenesulfonyl (tosyl) cation at m/z 155.0167[1]. The reaction is entropically driven by the expulsion of the neutral 2-ethylpiperidine molecule.

II. SO₂ Extrusion and Tropylium Formation The tosyl cation (m/z 155.0167) is an unstable intermediate in the gas phase. It rapidly extrudes a neutral sulfur dioxide (SO₂) molecule (64 Da) to form the tolyl cation at m/z 91.0548. To maximize resonance stabilization, the 6-membered tolyl ring undergoes a rapid gas-phase ring expansion to form the 7-membered aromatic tropylium cation. This m/z 91 peak is the universal diagnostic marker for tosylated compounds[1].

III. Deep Aromatic Fragmentation At the higher end of the collision energy ramp (>35 eV), the tropylium cation (m/z 91.0548) undergoes a high-energy cycloreversion-type fragmentation, losing a neutral acetylene molecule (C₂H₂, 26 Da) to generate the cyclopentadienyl cation at m/z 65.0391.

IV. Smiles-Type Rearrangement A secondary, competing pathway involves the direct elimination of SO₂ from the intact [M+H]⁺ precursor (m/z 268.1371 → m/z 204.1752). This does not occur via simple cleavage; rather, it requires an intramolecular nucleophilic aromatic substitution known as a Smiles-type rearrangement[3][4]. The piperidine nitrogen attacks the ipso-carbon of the tosyl aromatic ring, forming a transient spiro-intermediate that collapses to expel SO₂, directly linking the tolyl ring to the piperidine nitrogen.

Quantitative Fragment Mapping

The following table summarizes the high-resolution mass spectrometry data for the diagnostic fragments of 2-ethyl-1-tosylpiperidine.

Fragment IdentityExact Mass (m/z)Elemental CompositionMass ErrorDiagnostic Significance
Precursor Ion 268.1371[C₁₄H₂₂NO₂S]⁺< 2.0 ppmIntact protonated molecule[2]
Smiles Rearrangement 204.1752[C₁₄H₂₂N]⁺< 2.0 ppmDirect SO₂ extrusion from precursor[3]
Tosyl Cation 155.0167[C₇H₇O₂S]⁺< 2.0 ppmPrimary heterolytic S–N cleavage[1]
Amine Cation 114.1283[C₇H₁₆N]⁺< 2.0 ppmS–N cleavage with charge retention on amine
Tropylium Cation 91.0548[C₇H₇]⁺< 2.0 ppmSO₂ loss from tosyl cation; ring expansion[1]
Cyclopentadienyl 65.0391[C₅H₅]⁺< 2.0 ppmAcetylene loss from tropylium cation

Fragmentation Pathway Visualization

The logical flow of the collision-induced dissociation pathways is mapped below.

G M Precursor Ion [M+H]+ m/z 268.1371 Tosyl Tosyl Cation m/z 155.0167 M->Tosyl Heterolytic S-N Cleavage (- 113 Da Neutral Amine) Pip 2-Ethylpiperidine Cation m/z 114.1283 M->Pip S-N Cleavage (Charge Retention on Amine) SO2Loss [M+H - SO2]+ m/z 204.1752 M->SO2Loss Smiles Rearrangement (- 64 Da SO2) Tolyl Tropylium Cation m/z 91.0548 Tosyl->Tolyl SO2 Extrusion (- 64 Da) Cyclo Cyclopentadienyl Cation m/z 65.0391 Tolyl->Cyclo Loss of Acetylene (- 26 Da C2H2)

Figure 1: High-resolution mass spectrometry fragmentation pathways of 2-ethyl-1-tosylpiperidine.

References

  • Hibbs, John A., et al. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, 2021. 3

  • "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." ResearchGate, 2011. 4

  • "Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines." PubMed, 2014. 1

  • "Supporting Information: (±)-2-Ethyl-1-tosylpiperidine ((±)-36)." Amazon S3 / ACS Publications, 2026. 2

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (CAS: 159885-85-5 / 34272-47-4), commonly referred to as 2-ethyl-1-tosylpiperidine, is a highly lipophilic small-molecule scaffold. Piperidine derivatives are ubiquitous in medicinal chemistry, frequently serving as the core pharmacophore for CNS-active agents (e.g., analgesics, sigma receptor modulators) and targeted kinase inhibitors [2].

The addition of the tosyl (4-methylphenylsulfonyl) group significantly increases the compound's lipophilicity and electron-withdrawing capacity. While this enhances binding affinity in deep hydrophobic target pockets, it severely complicates aqueous solubility for in vivo administration [1]. This application note provides a self-validating, step-by-step protocol for the formulation, dosing, and pharmacokinetic (PK) evaluation of this specific compound in murine models. The methodology is grounded in the Rapid Assessment of Compound Exposure (RACE) framework and serial bleeding techniques, designed to minimize animal usage while maximizing data integrity [4, 5].

Expertise & Experience: Causality in Experimental Design

As an application scientist, it is critical to understand why specific parameters are chosen rather than blindly following a protocol.

  • Formulation Causality: Due to the high LogP associated with the tosylpiperidine moiety, standard saline or phosphate-buffered formulations will result in immediate precipitation. We utilize a specific co-solvent system (DMSO/PEG300/Tween-80/Saline). DMSO acts as the primary solubilizer, PEG300 prevents precipitation upon aqueous dilution, and Tween-80 acts as a surfactant to maintain a stable microemulsion [3].

  • Route of Administration: Intravenous (IV) dosing establishes the baseline for 100% systemic availability (Area Under the Curve, AUC_IV). Oral gavage (PO) evaluates intestinal absorption and first-pass hepatic metabolism. The ratio of AUC_PO to AUC_IV determines the absolute oral bioavailability (%F) [6].

  • Sampling Strategy: Traditional PK requires terminal bleeding of multiple mice per time point. We employ a serial submandibular bleeding protocol. This allows 6 distinct time points to be collected from a single mouse, drastically reducing inter-subject variability and animal usage [5].

Formulation_Logic Problem High Lipophilicity of Tosylpiperidine Core Solvent 5% DMSO (Primary Solubilizer) Problem->Solvent Requires Cosolvent 40% PEG300 (Precipitation Inhibitor) Solvent->Cosolvent Prevents crashing Surfactant 5% Tween-80 (Microemulsion Stabilizer) Cosolvent->Surfactant Reduces surface tension Aqueous 50% Saline (Osmotic Balance) Surfactant->Aqueous Enables dilution Solution Stable IV/PO Formulation (Self-Validating: Clear Solution) Aqueous->Solution Final Output

Logical causality of the co-solvent formulation system for lipophilic tosylpiperidines.

Quantitative Data Presentation

Table 1: Standardized Dosing and Formulation Parameters for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

ParameterIntravenous (IV) DosingOral (PO) DosingCausality / Rationale
Dose Level 2 - 5 mg/kg10 - 20 mg/kgIV dose is kept lower to prevent acute toxicity; PO dose accounts for first-pass metabolism [4].
Formulation Matrix 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineEnsures complete solubilization of the lipophilic core without causing vehicle toxicity [3].
Dose Volume 5 mL/kg10 mL/kgStrict adherence to IACUC physiological volume limits for mice.
Sampling Time Points 5, 15, 30, 60, 120, 240 min15, 30, 60, 120, 240, 360 minCaptures the rapid distribution phase (IV) and the delayed absorption phase (PO) [7].

Experimental Workflows & Visualization

PK_Workflow Formulation 1. Formulation Preparation (DMSO/PEG300/Tween-80/Saline) Dosing 2. In Vivo Administration (IV via Tail Vein / PO via Gavage) Formulation->Dosing Sonication & QC Sampling 3. Serial Blood Sampling (Submandibular Vein, 6 timepoints) Dosing->Sampling RACE Protocol Processing 4. Plasma Extraction (Centrifugation at 4°C) Sampling->Processing Heparinized Tubes Analysis 5. LC-MS/MS Bioanalysis (Quantification of Tosylpiperidine) Processing->Analysis Protein Precipitation Calculation 6. PK Parameter Calculation (NCA: AUC, Cmax, T1/2, %F) Analysis->Calculation Concentration-Time Data

Workflow for the in vivo pharmacokinetic evaluation of 2-ethyl-1-tosylpiperidine.

Step-by-Step Methodologies

Protocol A: Formulation of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Self-Validating Check: The final solution must be completely clear. Any turbidity indicates precipitation of the tosylpiperidine, which will fatally skew IV PK data and cause microembolisms in the animal.

  • Stock Preparation: Weigh the required mass of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine powder. Dissolve completely in anhydrous DMSO (5% of final volume). Vortex for 60 seconds.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO stock. Vortex thoroughly. The solution must remain clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure a homogenous mixture[3].

  • Aqueous Dilution: Dropwise, add sterile 0.9% Saline (50% of final volume) while continuously vortexing.

  • Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter to ensure sterility and remove any microscopic particulates prior to IV dosing.

Protocol B: In Vivo Dosing and Serial Bleeding (Mice)

(Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).)

  • Animal Preparation: Use 8-10 week old male C57BL/6 or CD1 mice (n=4 per route). Fast the PO group for 12 hours prior to dosing to standardize gastric emptying; the IV group may remain fed[7].

  • Administration:

    • IV Group: Warm the mouse using a heat lamp to dilate the lateral tail vein. Inject the formulation (5 mL/kg) as a slow bolus over 10-15 seconds.

    • PO Group: Administer the formulation (10 mL/kg) using a sterile stainless-steel oral gavage needle.

  • Serial Blood Collection:

    • At each designated time point (see Table 1), gently restrain the mouse.

    • Puncture the submandibular vein using a 4 mm animal lancet.

    • Collect exactly 20-30 µL of blood into a heparinized capillary tube.

    • Causality: Limiting volume to 30 µL per bleed ensures the total blood volume taken across 6 time points does not exceed 10-15% of the animal's total blood volume, preventing hypovolemic shock which alters PK parameters [5].

    • Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Plasma Processing: Immediately transfer the blood to a pre-chilled microcentrifuge tube. Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Protocol C: Bioanalysis and Pharmacokinetic Modeling

Self-Validating Check: Spike a known concentration of an internal standard (IS) into blank murine plasma prior to protein precipitation to validate extraction recovery rates.

Post-bioanalysis, non-compartmental analysis (NCA) should be performed to derive key parameters:

  • Cmax & Tmax: Maximum plasma concentration and time to reach it.

  • AUC (Area Under the Curve): Total systemic exposure. Calculated using the linear trapezoidal rule [4].

  • Clearance (CL) & Volume of Distribution (Vss): Determines how rapidly the tosylpiperidine is eliminated and how extensively it distributes into tissues.

  • Bioavailability (%F): Calculated as .

References

  • Longdom Publishing. "Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents". Longdom Open Access. Available at: [Link]

  • National Institutes of Health. "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes". PMC. Available at:[Link]

  • National Institutes of Health. "Murine Pharmacokinetic Studies". PMC. Available at: [Link]

  • Selvita. "In Vivo Pharmacokinetic (PK) Studies - Drug Discovery". Selvita Services. Available at:[Link]

  • Bienta. "Pharmacokinetics Studies in Mice or Rats". Bienta Contract Research. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the sulfonylation of hindered secondary amines. This portal is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (N-Tosyl-2-ethylpiperidine).

The primary synthetic challenge for this molecule is the pronounced steric hindrance at the C2 position of the piperidine ring. The adjacent ethyl group creates a steric shield around the secondary nitrogen, significantly increasing the activation energy required for nucleophilic attack on the bulky p-toluenesulfonyl chloride (TsCl) electrophile. Below, we dissect the causality of common failures and provide self-validating, expertly grounded protocols to maximize your yield.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: My conversion is stalling at 40-50%, and I am recovering a large amount of unreacted 2-ethylpiperidine. Why is the reaction so sluggish? Causality: The sluggish kinetics are a direct result of steric clash. The C2-ethyl group blocks the trajectory of the nitrogen lone pair as it attempts to attack the electrophilic sulfur of TsCl. Solution: You must alter the reaction pathway by introducing a nucleophilic catalyst. We highly recommend using 4-Dimethylaminopyridine (DMAP). DMAP is a planar, highly nucleophilic pyridine derivative that bypasses the steric bulk, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This activated intermediate drastically lowers the activation barrier for the subsequent attack by the hindered 2-ethylpiperidine. For sterically hindered secondary amines, increasing the DMAP catalyst loading to 5 mol% (up from the standard 1-2 mol%) is critical for driving the reaction to completion[1].

Q2: I am using standard aqueous Schotten-Baumann conditions (NaOH / DCM / Water). Why am I seeing massive amounts of p-toluenesulfonic acid (TsOH) byproduct and low product yield? Causality: Schotten-Baumann conditions rely on a kinetic race: the amine must react with the sulfonyl chloride faster than the aqueous base hydrolyzes it[2]. Because 2-ethylpiperidine is sterically hindered, its nucleophilic attack is severely decelerated. Consequently, the competing hydrolysis of TsCl by the aqueous environment outpaces the sulfonylation, consuming your reagent to form unreactive p-toluenesulfonic acid (TsOH)[3]. Solution: Abandon biphasic aqueous conditions for this specific substrate. Transition to a strictly anhydrous organic system using Dichloromethane (DCM) or Toluene, paired with an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[4].

Q3: How can I remove unreacted TsCl during workup without resorting to tedious column chromatography? Causality: Both the target molecule (2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine) and unreacted TsCl are highly lipophilic and will co-partition into the organic phase during standard aqueous extraction. Solution: Implement a chemical scavenging step. After the reaction is complete by TLC, add a primary/tertiary diamine such as N,N-dimethylethylenediamine to the reaction mixture. This scavenger rapidly reacts with any residual TsCl to form a sulfonamide with a basic tertiary amine tail. During your subsequent 1M HCl wash, this basic byproduct becomes protonated and is entirely extracted into the aqueous phase, leaving only your pure, neutral product in the organic layer. This creates a self-validating purification system.

Part 2: Quantitative Condition Matrix

To illustrate the impact of solvent and catalyst choices on the tosylation of hindered piperidines, review the comparative data below.

Reaction SystemSolventBaseCatalystTemp (°C)Reaction TimeTypical YieldPrimary Byproduct
Schotten-Baumann DCM / H₂ONaOH (aq)None0 → 2512 hours30 - 45%TsOH (Hydrolysis)
Standard Anhydrous DCM (Dry)TEANone0 → 2518 hours55 - 65%Unreacted Amine
High-Temp Anhydrous ToluenePyridineNone110 (Reflux)8 hours70 - 75%Tar / Degradation
Catalytic Anhydrous DCM (Dry)TEADMAP (5 mol%)0 → 256 - 8 hours> 85% Minimal

Part 3: Process Workflows & Mechanistic Diagrams

DMAP_Catalysis TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate N-Tosylpyridinium Intermediate (Highly Electrophilic) TsCl->Intermediate DMAP Attack DMAP DMAP Catalyst DMAP->Intermediate Product 2-Ethyl-1-[(4-methylphenyl) sulfonyl]piperidine Intermediate->Product Amine Attack Amine 2-Ethylpiperidine (Hindered Nucleophile) Amine->Product Product->DMAP Catalyst Regeneration

Caption: Mechanistic pathway of DMAP-catalyzed N-tosylation overcoming steric hindrance.

Workflow Step1 1. Preparation Anhydrous DCM 2-Ethylpiperidine TEA DMAP (5 mol%) Step2 2. Reagent Addition Cool to 0°C Add TsCl portion-wise Step1->Step2 Step3 3. Reaction Warm to 25°C Stir 6-8 hours under N2 Step2->Step3 Step4 4. Scavenging Add N,N-dimethylethylenediamine Stir 30 mins Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Isolation Dry over Na2SO4 Evaporate Solvent Step5->Step6

Caption: Optimized step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

Part 4: Optimized Experimental Protocol

This self-validating methodology is engineered specifically for the tosylation of hindered secondary amines, ensuring high conversion and chromatography-free isolation[4].

Reagents & Stoichiometry:

  • 2-Ethylpiperidine: 1.0 equivalent (e.g., 10.0 mmol, 1.13 g)

  • p-Toluenesulfonyl chloride (TsCl): 1.2 equivalents (12.0 mmol, 2.29 g)

  • Triethylamine (TEA): 2.0 equivalents (20.0 mmol, 2.78 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.05 equivalents (0.5 mmol, 61 mg)

  • Anhydrous Dichloromethane (DCM): 0.2 M relative to amine (50 mL)

  • N,N-dimethylethylenediamine (Scavenger): 0.3 equivalents (3.0 mmol, 0.33 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 50 mL of anhydrous DCM, followed by 2-ethylpiperidine (1.0 eq), TEA (2.0 eq), and DMAP (0.05 eq). Stir to achieve a homogenous solution.

  • Temperature Control & Addition: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Add TsCl (1.2 eq) portion-wise over 15 minutes. Causality note: Portion-wise addition prevents localized heating, which can lead to the degradation of the highly reactive N-tosylpyridinium intermediate.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir under a nitrogen atmosphere for 6 to 8 hours. Monitor the consumption of 2-ethylpiperidine via TLC (Hexanes:EtOAc 4:1, visualized with Ninhydrin stain).

  • Electrophile Scavenging: Once the starting amine is consumed, add N,N-dimethylethylenediamine (0.3 eq) directly to the reaction mixture. Stir vigorously at room temperature for 30 minutes. This step chemically alters any unreacted TsCl into a highly basic, water-soluble compound.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 × 25 mL). This removes TEA, DMAP, and the scavenged TsCl byproduct.

    • Wash with saturated aqueous NaHCO₃ (1 × 25 mL) to neutralize any residual acid.

    • Wash with saturated brine (1 × 25 mL) to pre-dry the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product, 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, will be isolated as a highly pure, viscous oil or low-melting solid, ready for downstream applications without further chromatography.

References

  • Demulsifying and dehydrating formulations for heavy crude oils based on block copolymers bifunctionalized with amines.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

Sources

troubleshooting 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common and complex issues related to the handling and application of this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] However, challenges in achieving and maintaining the solubility of specific molecules like 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine can arise, impacting experimental reproducibility and data integrity.[3][4]

This guide provides structured troubleshooting advice in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind these recommendations to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in DMSO at my desired concentration (e.g., 10 mM). What are the initial steps I should take?

A1: Difficulty in dissolving a compound in DMSO, even a powerful solvent, is a common issue that can often be resolved with basic techniques.[4] The dissolution process is governed by the interplay between the compound's crystal lattice energy and the solvation energy provided by the solvent. For complex organic molecules, this process can be kinetically slow.

Here are the sequential steps to facilitate dissolution:

  • Ensure Anhydrous Conditions: DMSO is highly hygroscopic. Absorbed water can significantly reduce its solvating power for certain nonpolar compounds.[5] Always use a fresh, sealed bottle of anhydrous or high-purity DMSO.

  • Vigorous Mixing: Start by vortexing the solution vigorously for 2-5 minutes. This increases the surface area of the solid compound exposed to the solvent, accelerating the dissolution process.[6]

  • Gentle Warming: Gently warm the solution in a water bath set to 37-40°C for 10-15 minutes.[6][7] Increased temperature provides the kinetic energy needed to overcome the activation energy barrier for dissolution. Avoid excessive heat, as it could potentially degrade the compound.[5]

  • Sonication: If the compound remains undissolved, use a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that help to break apart compound aggregates and enhance dissolution.[6]

If these steps fail, it is likely you are attempting to create a solution that is above the compound's thermodynamic solubility limit under these conditions.

Q2: My compound dissolved in DMSO initially but precipitated out of solution after being stored at -20°C. What caused this, and how can I prevent it?

A2: This is a common phenomenon related to either temperature-dependent solubility or the creation of a supersaturated solution.

  • Causality: Many compounds exhibit lower solubility at colder temperatures.[5] When you cool a saturated or near-saturated solution, the thermodynamic equilibrium shifts, and the compound may crystallize out. Furthermore, repeated freeze-thaw cycles can promote crystallization, which is often difficult to reverse.[5] Another possibility is that your initial preparation (perhaps with warming) created a temporary supersaturated state, which is inherently unstable and prone to precipitation over time.[5]

  • Prevention & Solution:

    • Store at Room Temperature: If the compound's stability allows, store the DMSO stock solution at room temperature in a desiccator to prevent moisture absorption.

    • Use Freshly Prepared Solutions: The most reliable practice is to prepare the solution immediately before use.[5]

    • Lower Stock Concentration: Consider preparing a more dilute stock solution (e.g., 1 mM or 5 mM) that is well below the solubility limit to ensure it remains in solution during storage.[6]

    • Re-dissolution: Before use, inspect the vial for any precipitate. If present, gently warm and vortex the solution to try and re-dissolve the compound completely before making further dilutions.[7]

Q3: I observe precipitation when I dilute my DMSO stock of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine into an aqueous buffer or cell culture medium. How can I resolve this?

A3: This issue, often termed "crashing out," occurs due to a dramatic change in solvent polarity.[6] The compound is soluble in the organic DMSO but insoluble in the primarily aqueous environment of your assay buffer.

  • Mechanism: When a small volume of concentrated DMSO stock is added to a large volume of aqueous medium, the localized concentration of the compound can momentarily exceed its aqueous solubility limit, leading to rapid precipitation.

  • Mitigation Strategies:

    • Increase Final DMSO Concentration: While keeping cytotoxicity in mind (typically <0.5% DMSO for most cell lines), a slightly higher final DMSO concentration may improve compound solubility in the final assay.[6][8] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[4]

    • Use a Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM) means you will add a larger volume to your media. This can sometimes aid in better dispersion and prevent localized concentration spikes.[6]

    • Rapid Mixing: Add the DMSO stock to the aqueous media while vortexing or stirring vigorously. This ensures immediate and even dispersion, preventing the compound from precipitating.[9]

    • Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add this to the aqueous buffer. This gradual change in concentration can sometimes prevent precipitation.[4]

    • Use of Surfactants: For certain cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01% - 0.1%) to the final aqueous medium can help maintain the compound's solubility.[6]

Visual Troubleshooting Workflow

The following diagram outlines the logical progression of troubleshooting solubility issues, from initial stock preparation to final dilution in aqueous media.

G cluster_0 Part 1: DMSO Stock Preparation cluster_1 Part 2: Dilution into Aqueous Buffer cluster_2 Troubleshooting Aqueous Precipitation prep Start: Weigh Compound & Add Anhydrous DMSO Goal: Clear 10 mM Stock Solution vortex Vortex 2-5 min prep->vortex warm Gently Warm 37°C for 10-15 min vortex->warm sonicate Sonicate 5-10 min warm->sonicate dissolved Compound Dissolved? sonicate->dissolved success_stock Stock Solution Prepared Successfully dissolved->success_stock  Yes fail_stock Issue: Possible Supersaturation or Exceeded Solubility Limit Action: Prepare a lower concentration stock (e.g., 1 mM or 5 mM) dissolved->fail_stock  No dilute Start: Dilute DMSO Stock into Aqueous Medium success_stock->dilute precipitate Precipitation Observed? dilute->precipitate success_final Final Solution Clear & Ready for Assay precipitate->success_final  No ts_mix Improve Mixing Technique (e.g., vortex during addition) precipitate->ts_mix  Yes ts_stock Use a Lower Concentration DMSO Stock ts_dmso Increase Final DMSO % (within cell tolerance) ts_surfactant Add Surfactant (e.g., Pluronic F-68)

Caption: Troubleshooting workflow for compound solubility.

Protocol 1: Standardized Assessment of Kinetic Solubility in DMSO

This protocol provides a systematic method to determine the kinetic solubility of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in DMSO, which is crucial for preparing reliable stock solutions.

Materials:

  • 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (solid powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Thermostatic water bath (set to 37°C)

  • HPLC-UV system or UV-Vis spectrophotometer for quantification[10]

Procedure:

  • Prepare a Supersaturated Slurry:

    • Accurately weigh approximately 5 mg of the compound into a 2.0 mL microcentrifuge tube.

    • Add a volume of anhydrous DMSO calculated to achieve a concentration well above the expected solubility limit (e.g., to make a 50 mM or 100 mM slurry). This ensures excess solid is present.

  • Equilibration:

    • Vortex the slurry vigorously for 2 minutes.

    • Place the tube in a thermostatic water bath at 37°C for 1 hour. Vortex for 1 minute every 15 minutes to ensure thorough mixing and facilitate the equilibrium process.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Sample for Analysis:

    • Carefully collect a small aliquot (e.g., 10-20 µL) from the supernatant without disturbing the pellet. Be cautious to avoid aspirating any solid particles.

  • Quantification:

    • Perform a large, precise serial dilution of the supernatant into fresh DMSO.

    • Analyze the concentration of the final diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.[10]

    • Back-calculate to determine the concentration of the original supernatant. This value represents the kinetic solubility at 37°C.

Data Interpretation:

ParameterDescription
Kinetic Solubility The maximum concentration of the compound that can be maintained in solution under these specific experimental conditions (time, temperature).
Observation A higher kinetic solubility value indicates that higher concentration stock solutions can be reliably prepared.

References

Sources

Technical Support Center: HPLC Retention Time Optimization for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. As Application Scientists, we frequently encounter method development challenges when analyzing highly hydrophobic, synthetic intermediates.

Unlike traditional amphoteric sulfonamide drugs, 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a fully substituted, neutral molecule. The tosyl group (4-methylphenylsulfonyl) caps the secondary amine of the 2-ethylpiperidine ring, leaving no ionizable protons. Consequently, its retention behavior is almost entirely governed by hydrophobic and π−π interactions rather than mobile phase pH. This guide provides field-proven, causality-driven solutions to optimize its capacity factor ( k′ ), eliminate peak tailing, and ensure robust quantification.

Diagnostic Workflow: Retention Time Optimization

Workflow Start Assess k' for Tosyl-Piperidine Derivative Check Is k' between 2 and 10? Start->Check TooLong k' > 10 (Late Elution) Check->TooLong TooShort k' < 2 (Early Elution) Check->TooShort Drift Unstable k' (RT Drift) Check->Drift Valid Optimal k' Begin Validation Check->Valid FixLong Increase % Organic or use C8/Core-Shell TooLong->FixLong FixShort Decrease % Organic or use C18 TooShort->FixShort FixDrift Thermostat to 40°C Equilibrate >10 CV Drift->FixDrift FixLong->Check FixShort->Check FixDrift->Check

Diagnostic workflow for optimizing the capacity factor (k') of hydrophobic sulfonamides.

Frequently Asked Questions (Troubleshooting)

Q1: My retention time for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is over 25 minutes on a standard C18 column. How can I accelerate elution without losing peak shape?

The Causality: The excessive retention is caused by the extreme lipophilicity of the combined tosyl and ethylpiperidine moieties[1]. Because the molecule is neutral, altering the pH will not ionize the target to reduce its retention. The primary mechanism of retention here is pure hydrophobic interaction[2]. The Solution: You must increase the elution strength of the mobile phase. If you are using an isocratic method, switch to a steep gradient (e.g., 50% to 95% Acetonitrile over 10 minutes). Alternatively, switch to a less hydrophobic stationary phase. A C8 column or a core-shell C18 column provides high efficiency with lower carbon loads, significantly reducing the retention time of highly lipophilic compounds while maintaining sharp peak shapes[1][3].

Q2: I am trying to separate the target compound from its starting material, 2-ethylpiperidine. The starting material is tailing badly and interfering with the baseline. How do I fix this?

The Causality: This is a selectivity issue driven by differing ionization states. While your target tosyl-piperidine is neutral, the starting material (2-ethylpiperidine) is a basic secondary amine. At a neutral pH, unendcapped silanols (Si-OH) on the silica support deprotonate into Si-O⁻[2]. The basic amine undergoes severe secondary ion-exchange interactions with these deprotonated silanols, causing massive peak tailing. The Solution: Lower the mobile phase pH to ~2.5 using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA). At pH 2.5, the silanols are fully protonated and neutralized, eliminating the secondary interactions[2]. Furthermore, the 2-ethylpiperidine becomes fully protonated (ionized), drastically reducing its hydrophobicity so it elutes near the void volume. Your target remains neutral and strongly retained, resulting in massive, baseline resolution.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific tosyl derivative?

The Causality: The choice depends on your stationary phase chemistry. Acetonitrile is generally a stronger elution solvent for hydrophobic compounds due to its dipole moment[2]. However, your molecule contains a tosyl (phenyl) group. If you are utilizing a Phenyl-Hexyl stationary phase to separate closely related structural analogs, Methanol is vastly superior. The Solution: Use Methanol if utilizing a Phenyl column. The nitrile bond in Acetonitrile disrupts the π−π interactions between the stationary phase phenyl rings and the analyte's tosyl group[2]. Methanol, acting as a proton donor/acceptor, preserves these π electrons, allowing the unique selectivity of the Phenyl column to resolve complex mixtures.

PiPi_Interaction Analyte Tosyl-Piperidine (Contains Phenyl Ring) MeOH Methanol Mobile Phase (Proton Donor/Acceptor) Analyte->MeOH ACN Acetonitrile Mobile Phase (Contains Nitrile Bond) Analyte->ACN StatPhase Phenyl-Hexyl Stationary Phase StatPhase->MeOH StatPhase->ACN PiPi Strong π-π Interaction (Enhanced Selectivity) MeOH->PiPi Preserves π electrons Disrupt π-π Disruption by Nitrile (Reduced Selectivity) ACN->Disrupt Competes for π electrons

Mechanism of mobile phase selection on π-π interactions for tosyl derivatives.

Q4: Why am I experiencing retention time drift across a sequence of 50 injections?

The Causality: Retention time drift for hydrophobic compounds often stems from incomplete column equilibration or temperature fluctuations[4]. Because this molecule requires a high percentage of organic solvent to elute, gradient methods alter the stationary phase solvation state heavily. The Solution: Ensure your gradient method returns to initial conditions and equilibrates for at least 10–15 column volumes (CV) before the next injection[4]. Additionally, thermostat the column compartment to 40 °C[1]. Fluctuations in ambient laboratory temperature change the mobile phase viscosity and the partition coefficient of the analyte, leading to RT drift.

Data Presentation: Optimization Parameters

The following table summarizes how specific chromatographic adjustments impact the retention and peak shape of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine versus basic impurities.

ParameterAdjustmentMechanistic EffectImpact on Target k'Impact on Basic Impurities
Organic Modifier Switch ACN to MeOH on Phenyl ColumnPreserves π−π interactions between tosyl group and stationary phase[2]Increases retention and structural selectivityVariable
Mobile Phase pH Lower pH to 2.5 (e.g., 0.1% TFA)Protonates residual silanols (Si-OH); protonates basic amines[2]Negligible (Target is neutral)Drastic decrease in k'; eliminates tailing
Stationary Phase Switch C18 to Core-Shell C8Reduces hydrophobic surface area and diffusion path length[1][3]Decreases k'; sharper peaksDecreases k'
Temperature Increase to 40 °CDecreases mobile phase viscosity; increases mass transfer rate[1]Slight decrease in k'; reduces system pressureSharper peaks

Self-Validating Experimental Protocol: Method Scouting

To guarantee scientific integrity, method development should not rely on guesswork. Follow this self-validating protocol to establish an optimal method for lipophilic sulfonamides.

Objective: Establish an optimal k′ (2–10) and ensure baseline resolution from basic precursors.

Step 1: System Void Volume ( t0​ ) Calibration

  • Action: Inject 1 µL of 0.1 mg/mL Uracil (prepared in mobile phase).

  • Validation Check: The system must record a sharp, symmetric peak. This establishes the true t0​ , ensuring subsequent k′ calculations ( k′=(tR​−t0​)/t0​ ) are mathematically valid rather than estimates.

Step 2: Hydrophobicity Scouting (Gradient)

  • Action: Run a broad gradient (5% to 95% Acetonitrile over 20 mins) using a Core-Shell C8 column thermostatted at 40 °C[1][3].

  • Validation Check: Calculate the elution composition at the time the target peak apex appears. If the target elutes at >85% organic, the molecule is too lipophilic for standard isocratic C18 methods. The system dynamically validates the necessity of a weaker stationary phase (C8) or a high-organic isocratic hold.

Step 3: Ion-Suppression & Selectivity Lock

  • Action: Buffer the aqueous phase to pH 2.5 using 0.1% TFA[2]. Inject a spiked mixture of the target compound and 2-ethylpiperidine.

  • Validation Check: The basic precursor (2-ethylpiperidine) must elute near t0​ ( k′<1 ), while the neutral target's k′ remains unchanged. Resolution ( Rs​ ) must be > 2.0, proving the complete suppression of secondary silanol interactions.

References

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • Reversed Phase Columns | HPLC | UHPLC - YMC Europe. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on minimizing impurities to achieve high-purity active pharmaceutical ingredients (APIs).

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the crystallization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine?

A1: Impurities can generally be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, residual 2-ethylpiperidine or 4-methylbenzenesulfonyl chloride could be present.

  • Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, presence of acid/base), leading to new impurities.

  • Residual Solvents: Solvents used in the reaction or crystallization that become trapped within the crystal lattice.

  • Polymorphic Impurities: The compound may exist in different crystalline forms (polymorphs).[1][2] One polymorph may be considered an impurity if another is the desired form due to its stability or bioavailability.

Q2: How does the choice of solvent impact the purity of the final crystalline product?

A2: The solvent is a critical factor in crystallization.[3][4] An ideal solvent should exhibit high solubility for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine at elevated temperatures and low solubility at lower temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.[3] Furthermore, the solvent should ideally have poor solubility for the impurities, allowing them to remain in the mother liquor. The polarity of the solvent can also influence which polymorphic form crystallizes.[5]

Q3: What is "oiling out," and how can it be prevented?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. This is detrimental to purity as the oil can trap impurities. To prevent this, consider the following:

  • Dilution: Use a slightly larger volume of solvent to avoid excessive supersaturation.

  • Seeding: Introduce a small crystal of the pure compound to encourage controlled crystal growth.[][9]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine.

Issue 1: The final product contains a high level of residual starting materials.
Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The crystallization solvent may have similar solubility profiles for both the product and the starting materials.Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).[10] A mixed solvent system can also be effective.[4]
Rapid Cooling Fast cooling can lead to the trapping of impurities within the growing crystal lattice.[6][7]Controlled Cooling: Employ a slower, controlled cooling rate (e.g., 0.1-1°C per minute).[6] This allows for more selective crystallization.
Insufficient Washing Residual mother liquor containing dissolved impurities remains on the crystal surface.Effective Washing: Wash the isolated crystals with a small amount of cold crystallization solvent to remove surface impurities.[3]
Issue 2: The presence of an unknown impurity is detected by analytical methods (e.g., HPLC, GC-MS).
Potential Cause Explanation Recommended Solution
Thermal Degradation The compound may be degrading at the temperature used to dissolve it in the solvent.Lower Dissolution Temperature: Use a lower temperature for dissolution, possibly in combination with a better solvent. If necessary, perform dissolution under an inert atmosphere (e.g., nitrogen).
Reaction with Solvent The compound might be reacting with the crystallization solvent.Solvent Compatibility Check: Ensure the chosen solvent is inert and does not react with the product.[3] Review the chemical compatibility of sulfonylpiperidine derivatives with potential solvents.
Co-crystallization The impurity has a similar structure to the product and is incorporated into the crystal lattice.[11]Recrystallization: Perform one or more recrystallization steps. This process of dissolving and re-crystallizing can significantly improve purity.[12][13]
Issue 3: The crystal size is too small (fines), leading to filtration and drying difficulties.
Potential Cause Explanation Recommended Solution
High Supersaturation Rapidly creating a highly supersaturated solution leads to fast nucleation and the formation of many small crystals.[]Control Supersaturation: Achieve supersaturation slowly through gradual cooling or slow addition of an anti-solvent.[9]
Excessive Agitation High agitation rates can increase secondary nucleation, resulting in smaller crystals.Optimize Agitation: Reduce the stirring speed during crystal growth. Gentle agitation is sufficient to keep the crystals suspended.
Lack of Seeding Spontaneous nucleation can be uncontrolled.Seeding: Introduce a small quantity of high-quality seed crystals at the point of supersaturation to promote the growth of larger, more uniform crystals.[][9]

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.[10]

  • Dissolution: Place the crude 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in an appropriately sized flask and add the minimum amount of the selected hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.

  • Crystallization: Once crystal formation begins, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Solvent System Selection: Identify a "good" solvent in which the product is highly soluble and an "anti-solvent" in which the product is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until turbidity (cloudiness) is observed.[]

  • Crystal Growth: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Isolation and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

IV. Visualization of Key Concepts

Troubleshooting Workflow for Impurity Reduction

Caption: A flowchart for troubleshooting impurity reduction.

Factors Influencing Crystal Purity

G cluster_Process_Parameters Process Parameters cluster_Outcomes Outcomes CoolingRate Cooling Rate Purity Crystal Purity CoolingRate->Purity CrystalSize Crystal Size CoolingRate->CrystalSize Solvent Solvent Choice Solvent->Purity Solvent->CrystalSize Yield Yield Solvent->Yield Agitation Agitation Agitation->CrystalSize Concentration Concentration Concentration->Yield

Caption: Key parameters affecting crystallization outcomes.

V. References

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization. Retrieved from [Link]

  • IEEE Xplore. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. Retrieved from [Link]

  • Journal of Molecular and Pharmaceutical Organic Process Research. (2025, March 21). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Retrieved from [Link]

  • ACS Publications. (2004, October 19). Controlling Factors and Mechanism of Polymorphic Crystallization. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solvent and Polymer Additives on Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology | Request PDF. Retrieved from [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. Retrieved from [Link]

  • ResearchGate. (2026, March 9). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Crystal structures of two alanylpiperidine analogues. Retrieved from [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from

  • PMC. (2016, September 23). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Retrieved from [Link]

  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. (n.d.). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • PMC. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Retrieved from [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link]

  • Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • PMC - NIH. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. Retrieved from [Link]

  • PubMed. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Retrieved from [Link]

  • ResearchGate. (2025, December 18). (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, September 6). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

Sources

Technical Support Center: Stability and Troubleshooting of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 2-ethyl-1-tosylpiperidine)[1]. As a Senior Application Scientist, I frequently encounter researchers who misinterpret analytical artifacts or physical phase changes as chemical degradation.

This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to troubleshoot apparent stability issues at room temperature.

Part 1: The Chemical Causality of N-Tosyl Stability

To troubleshoot effectively, we must first understand the intrinsic chemical nature of the molecule. 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a sulfonamide.

Why is it so stable? The stability of this compound is dictated by the strong electron-withdrawing nature of the p-toluenesulfonyl (tosyl) protecting group. The lone pair of electrons on the piperidine nitrogen is highly delocalized into the adjacent sulfonyl ( SO2​ ) group. This delocalization dramatically reduces the basicity and nucleophilicity of the nitrogen atom, strengthening the N-S bond.

Consequently, the compound is exceptionally resistant to hydrolysis at neutral pH and room temperature[2]. True chemical cleavage of the N-tosyl bond requires extremely harsh conditions, such as refluxing in concentrated mineral acids (e.g., HCl or HBr/Acetic acid), electrochemical cleavage, or the use of potent single-electron transfer reducing agents like Samarium(II) iodide ( SmI2​ )[3][4].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I left my sample in an aqueous assay buffer at room temperature overnight, and my LC-MS shows a 50% loss of the parent compound. Is it degrading?

A1: True hydrolytic degradation at room temperature is chemically improbable[2]. What you are observing is almost certainly precipitation or surface adsorption , not chemical degradation.

  • The Causality: The addition of the tosyl group makes the piperidine ring highly lipophilic, drastically reducing its aqueous solubility. Over 24 hours in a purely aqueous buffer, the compound will slowly precipitate out of solution or irreversibly adsorb to the hydrophobic walls of plastic microcentrifuge tubes. When you sample the supernatant for LC-MS, the concentration appears artificially low.

  • The Fix: Ensure your sample matrix contains a sufficient organic modifier (e.g., 30-50% Acetonitrile or Methanol) to maintain solubility during prolonged room-temperature incubations[5].

Q2: I am seeing multiple peaks and peak tailing in my HPLC chromatogram after storing the compound on the bench. Could this be oxidative degradation?

A2: Auto-oxidation of a tosyl-protected piperidine at room temperature is highly unlikely. The appearance of multiple peaks is typically an analytical artifact related to column chemistry or trace synthetic impurities.

  • The Causality: If your mobile phase lacks sufficient buffering or organic modifier, the lipophilic tosylpiperidine may interact non-specifically with residual unendcapped silanol groups on standard C18 columns, causing peak splitting or tailing. Alternatively, if the compound was recently synthesized, trace impurities (such as unreacted p-toluenesulfonyl chloride) may be degrading over time, creating the illusion that the main product is unstable.

Q3: Does ambient light exposure affect its stability on the benchtop?

A3: While sulfonamides are generally stable under standard laboratory lighting, prolonged exposure to direct, intense UV light in solution can induce photolytic cleavage of the N-S bond[2]. It is best practice to store stock solutions in amber vials if they are to be left at room temperature for extended periods.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected stability of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine across various standard laboratory conditions.

Environmental ConditionTemperatureTimeframeExpected StabilityPrimary Risk Factor
Solid State (Dry) 20°C - 25°C> 2 YearsExcellent None (Keep desiccated)
Aqueous Buffer (pH 7.4) 25°C - 37°C24 HoursApparent Loss Precipitation / Tube Adsorption
0.1 M HCl / NaOH 25°C48 HoursExcellent Highly resistant to mild hydrolysis
Organic Solvent (ACN) 25°C> 1 MonthExcellent Solvent evaporation
Intense UV Exposure 25°C> 2 HoursModerate Photolytic N-S bond cleavage

Part 4: Self-Validating Experimental Protocol

To definitively prove whether your compound is chemically degrading or simply precipitating out of your assay buffer, use this self-validating forced recovery protocol.

Protocol: Solubility vs. Degradation Validation Assay
  • Stock Preparation: Prepare a 1 mM stock solution of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in 100% DMSO.

  • Aqueous Spiking: Spike the stock into 100 mM phosphate buffer (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 1%.

  • Incubation: Incubate the sealed tube at room temperature (25°C) for 24 hours.

  • Sampling (The Crucial Step): Take a 100 µL aliquot of the mixture. Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to establish the "apparent" concentration.

  • Recovery (Self-Validation): To the remaining original buffer solution, add an equal volume of 100% Acetonitrile (1:1 v/v). Vortex vigorously for 2 minutes to disrupt any micelles or precipitates.

  • Final Analysis: Analyze this mixed organic/aqueous solution via LC-MS.

Part 5: Troubleshooting Workflow Visualization

G Start Observation: Apparent Degradation at RT Q1 Is the sample in solution or solid state? Start->Q1 Solid Solid State Q1->Solid Solid Solution Solution State Q1->Solution Liquid Solid_Action Check for hygroscopicity or residual synthetic impurities (e.g., trace metals/acids) Solid->Solid_Action Solution_Action Evaluate Analytical Method Solution->Solution_Action Resolution1 Purify via recrystallization Store in desiccator Solid_Action->Resolution1 HPLC_Split Peak Splitting / Tailing? Solution_Action->HPLC_Split Solvent_Check Check for solvent incompatibility or UV photolysis Solution_Action->Solvent_Check Resolution2 Add organic modifier (ACN/MeOH) to resolubilize precipitate HPLC_Split->Resolution2 Optimize Mobile Phase Solvent_Check->Resolution2 Check Solubility

Fig 1. Decision matrix for troubleshooting apparent room-temperature degradation.

References

  • 2-ethyl-1-[(4-methylphenyl)
  • Supporting Information (Microsomal Stability)
  • Deprotection methods for the N-tosyl group on a hydantoin ring Source: Benchchem URL
  • US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines Source: Google Patents URL
  • Samarium(II)

Sources

Technical Support Center: Chromatographic Analysis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving common analytical challenges, with a primary focus on co-elution issues. Our approach is built on explaining the fundamental principles behind each troubleshooting step, ensuring you can make informed decisions to develop robust and reliable analytical methods.

Introduction: The Analytical Challenge

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a molecule that presents unique challenges in chromatographic separation. Its structure contains a basic piperidine nitrogen, a bulky and hydrophobic tosyl group, and a chiral center at the 2-position of the piperidine ring. This combination of features can lead to complex retention behavior, poor peak shape, and co-elution with impurities, degradants, or its own enantiomer. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Resolving Co-elution

This section addresses specific problems you may encounter during method development and analysis. The questions are structured to guide you from initial diagnosis to advanced resolution strategies.

Q1: My primary peak for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is broad or has a shoulder. How do I confirm if this is a co-elution problem?

A1: Visual inspection of peak asymmetry is the first sign of a potential co-elution issue.[1] A shoulder or a distorted peak shape suggests the presence of an unresolved component.[1] However, to confirm this scientifically, you should employ a peak purity analysis tool.

Diagnostic Protocol: Peak Purity Assessment

  • Utilize a Diode Array Detector (DAD/PDA): A DAD or Photodiode Array detector is invaluable for assessing peak purity.[1] It acquires full UV-Vis spectra at multiple points across the peak.

  • Perform Peak Purity Analysis: Use your chromatography data system (CDS) software to compare the spectra from the upslope, apex, and downslope of the peak.

  • Interpret the Results:

    • Pure Peak: If all spectra are identical, the peak is likely pure under the given conditions.

    • Impure Peak (Co-elution): If the spectra differ, it confirms the presence of a co-eluting impurity that has a different UV-Vis spectrum.[1]

If co-elution is confirmed, the following workflow can guide your optimization efforts.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Action A Observe Asymmetric Peak (Shoulder, Tailing, Fronting) B Perform Peak Purity Analysis (DAD/PDA Detector) A->B C Spectra Match? B->C D Peak is Pure. Troubleshoot other issues (e.g., column overload). C->D Yes E Co-elution Confirmed. Proceed to Method Optimization. C->E No

Caption: Diagnostic workflow for identifying co-elution issues.

Q2: Co-elution is confirmed. What are the initial, most effective mobile phase adjustments I can make in a reversed-phase (RP-HPLC) method?

A2: The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.[2][3] For an ionizable molecule like 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, both solvent composition and pH are critical.

Step 1: Adjust Mobile Phase Strength (%B) The simplest first step is to change the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase.[4]

  • Action: Decrease the percentage of the organic solvent.

  • Causality: This increases the polarity of the mobile phase, leading to stronger retention of your relatively nonpolar analyte on the C18 stationary phase. Increased retention time (k') often results in more space between peaks, improving resolution.[1] A good target for k' is between 2 and 10.

Step 2: Change the Organic Modifier If adjusting the strength isn't enough, changing the organic solvent can alter selectivity.

  • Action: Switch from acetonitrile (ACN) to methanol (MeOH), or vice versa.

  • Causality: ACN and MeOH have different chemical properties that influence how they interact with the analyte and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can change the elution order of closely related compounds, resolving co-elution.[5]

Step 3: Optimize Mobile Phase pH (Most Critical) The retention of your compound is highly sensitive to pH due to the basic piperidine nitrogen. Controlling the pH is essential for achieving reproducible separation and good peak shape.[6][7]

  • Action: Adjust the pH of the aqueous portion of your mobile phase using a suitable buffer.

  • Causality: The pKa of a piperidine ring is typically around 11. At a pH well below this (e.g., pH 2-4), the nitrogen is protonated (positively charged). At a pH above this, it is neutral. This change in ionization state dramatically alters the compound's polarity and its interaction with the stationary phase.[6][8] Often, operating at a pH at least 2 units away from the analyte's pKa provides the most robust results.[6]

Data Presentation: Effect of pH on Retention

Mobile Phase pHAnalyte Ionization State (Piperidine)Expected Retention on C18 ColumnPotential Issues
2.5 - 4.0 Fully Protonated (Cationic)Less Retained (More Polar)Potential for interaction with residual silanols, causing peak tailing.[9]
7.0 Partially ProtonatedUnstable RetentionSmall shifts in pH can cause large shifts in retention time, leading to poor reproducibility.[8]
>9.0 (with pH-stable column) Mostly Neutral (Un-ionized)More Retained (Less Polar)Improved retention, but requires a column stable at high pH.

Recommendation: Start method development with a low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0). This ensures the piperidine is consistently protonated, often leading to more reproducible retention times.[7]

Q3: I've tried adjusting the mobile phase, but the co-eluting peaks are still not resolved. What stationary phase modifications should I consider?

A3: If mobile phase optimization is insufficient, changing the stationary phase provides an orthogonal approach to alter selectivity.[2]

1. Change Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity. Switching to a phase with a different retention mechanism can resolve compounds that are structurally similar but have different electronic or structural properties.

  • Phenyl-Hexyl Phase: This phase can provide alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and the aromatic tosyl group of your analyte.

  • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. They can reduce peak tailing for basic compounds like piperidines by shielding residual silanols and can offer different selectivity compared to a standard C18.

  • Cyano (CN) Phase: A less hydrophobic phase that can be used in both reversed-phase and normal-phase modes, offering a significant change in selectivity.[5]

2. Increase Column Efficiency: Resolution is directly proportional to the square root of column efficiency (N). Increasing N can separate closely eluting peaks without changing selectivity.

  • Action: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm or a solid-core particle column). Alternatively, use a longer column.[2][3]

  • Causality: Smaller particles provide more theoretical plates per unit length, resulting in sharper, narrower peaks that are easier to resolve.[5] Longer columns also increase the total number of theoretical plates, but at the cost of longer run times and higher backpressure.

Q4: Could the co-eluting peak be the other enantiomer of my compound? How would I investigate and resolve this?

A4: Yes. Since 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine has a chiral center at the C2 position, it exists as a pair of enantiomers. A standard achiral HPLC column will not separate them, and they will co-elute perfectly. If your goal is to assess enantiomeric purity, you must use a chiral separation technique.

Experimental Protocol: Chiral Column Screening

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds, including piperidine derivatives.[10][11][12]

1. Instrumentation: Standard HPLC system with UV detector. 2. Chiral Stationary Phases to Screen:

  • Chiralpak® IA or IC (amylose-based)
  • Chiralcel® OD or OJ (cellulose-based) 3. Mobile Phase Systems (Normal Phase is often a good starting point):
  • System 1: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20)
  • System 2: n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20) 4. Additives: For basic compounds like yours, adding a small amount of a competing base to the mobile phase is often crucial for good peak shape.
  • Action: Add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase mixture.[13] 5. Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C (temperature can be a powerful tool for optimizing chiral separations[11])
  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

Data Presentation: Example Chiral Screening Conditions

CSPMobile PhaseAdditiveObservation
Chiralpak® IA Hexane:IPA (90:10)0.1% DEAA good starting point for many piperidine derivatives.[12]
Chiralcel® OD-H Hexane:EtOH (80:20)0.1% DEAOffers different selectivity due to the cellulose backbone.[11]

Advanced Strategies for Persistent Co-elution

If the above strategies fail to provide adequate resolution, more advanced chromatographic techniques may be necessary.

Q5: I have a very complex sample matrix and one-dimensional LC is not providing enough resolving power. What is the next logical step?

A5: For highly complex mixtures where co-elution is intractable with 1D-LC, Two-Dimensional Liquid Chromatography (2D-LC) is the most powerful solution.[14][15]

  • Principle: 2D-LC couples two columns with different (orthogonal) separation mechanisms.[15] A fraction or fractions from the first dimension (¹D) are automatically transferred to the second dimension (²D) column for further separation. This dramatically increases the overall peak capacity of the system.[16]

  • Common Setups:

    • Reversed-Phase x Reversed-Phase (RP-RP) with different pH in each dimension.

    • Reversed-Phase x HILIC (Hydrophilic Interaction Liquid Chromatography).[15]

  • Heart-Cutting 2D-LC: This is a targeted approach where only the specific fraction containing your unresolved peaks is transferred to the second dimension.[15] This focuses the power of the second dimension exactly where it's needed without significantly increasing the total analysis time.

G cluster_0 First Dimension (e.g., RP-LC at low pH) cluster_1 Second Dimension (e.g., RP-LC at high pH) A Injection of Complex Sample B 1D Column (e.g., C18) A->B C 1D Detector B->C D Co-eluting peaks detected C->D E Switching Valve (Heart-Cut) D->E Transfer Unresolved Fraction F 2D Column (e.g., Phenyl-Hexyl) G 2D Detector F->G H Resolved Peaks G->H E->F

Caption: Workflow for heart-cutting 2D-LC to resolve co-eluting peaks.

Frequently Asked Questions (FAQs)

  • Q: What are the likely impurities I should be aware of during the analysis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine?

    • A: Impurities often originate from the synthesis process.[17] Common impurities could include unreacted starting materials such as 2-ethylpiperidine and 4-methylbenzenesulfonyl chloride, or by-products from side reactions. Degradation products may also form depending on the storage and handling of the substance.

  • Q: How does column temperature affect my separation?

    • A: Temperature is an important parameter that influences both viscosity and selectivity.[4] Increasing the temperature lowers the mobile phase viscosity, which reduces backpressure and can increase efficiency. It can also subtly change selectivity, sometimes improving the resolution between two closely eluting peaks.[11] It is crucial to use a column oven to maintain a constant and reproducible temperature for robust results.

  • Q: My peak is fronting, not tailing. What causes this?

    • A: Peak fronting is typically caused by two main issues: column overload or a mismatch between the sample solvent and the mobile phase.[18] If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., sample in 100% ACN, mobile phase starts at 10% ACN), it can cause fronting.[5] Try reducing your injection volume or sample concentration. If that doesn't work, ensure your sample is dissolved in the initial mobile phase composition.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.
  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Chromatography Today.
  • Two-Dimensional Liquid Chromatography Advancing Metabolomics Research. (2024). IntechOpen.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). IMEKO.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • How to fix asymmetrical chromatography peaks?. (2024). Cytiva.
  • 2D-Liquid Chromatography: Principles & Uses. (2025). Phenomenex.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC.
  • Improving Separation of Peaks in RP HPLC. (2026). MICROSOLV.
  • Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. (2025). LCGC International.
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026). Chromatography Online.
  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech.
  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
  • Commercial Sourcing and Chiral Analysis of 3-Benzylpiperidine: A Technical Guide. (n.d.). Benchchem.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026). LCGC International.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Chromatographic Co-elution Chromatography. (n.d.). ResearchGate.
  • Control pH During Method Development for Better Chromatography. (n.d.). Restek.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.

Sources

Validation & Comparative

Comparative Guide: 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine vs. Unsubstituted Tosyl Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of nitrogenous heterocycles for drug discovery and complex alkaloid synthesis, the addition of a seemingly simple alkyl group can fundamentally alter the molecule's physicochemical and reactive landscape. This guide provides an in-depth comparative analysis between 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (2-ethyl-1-tosylpiperidine) and its parent scaffold, 1-tosylpiperidine . By examining the causality behind their conformational mechanics, synthetic utility, and metabolic stability, this guide equips researchers with the authoritative data needed to select the appropriate building block for advanced synthetic campaigns.

Conformational Mechanics: The "Pseudo-Allylic Strain" Paradigm

The most critical divergence between these two molecules lies in their 3D conformational behavior, driven by the unique electronic properties of the sulfonamide group.

In 1-tosylpiperidine , the piperidine ring undergoes rapid chair-to-chair interconversion. The nitrogen atom possesses significant sp2 character due to the delocalization of its lone pair into the highly electron-withdrawing sulfonyl ( SO2​ ) group. This planarization forces the N -tosyl group to lie roughly in the plane of the adjacent equatorial C–H bonds.

When an ethyl group is introduced at the C2 position to form 2-ethyl-1-tosylpiperidine , the conformational flexibility is abruptly halted. If the 2-ethyl group were to adopt a standard equatorial position, it would suffer a severe steric clash (gauche/eclipsing interaction) with the oxygen atoms of the SO2​ group or the bulky tolyl ring. To relieve this pseudo-allylic strain ( A1,3 -strain), the piperidine ring undergoes a thermodynamic chair flip, forcing the 2-ethyl group into an axial (or pseudo-axial) position[1].

ConformationalDynamics cluster_1 1-Tosylpiperidine cluster_2 2-Ethyl-1-tosylpiperidine A Rapid Chair Interconversion (Flexible Scaffold) B Equatorial 2-Ethyl (High Pseudo-Allylic Strain) A->B C2 Alkylation C Axial 2-Ethyl (Thermodynamically Favored) B->C Ring Flip to relieve steric clash with N-Ts

Conformational equilibrium driven by pseudo-allylic strain in N-tosylpiperidines.

This conformational locking has profound implications for Fragment-Based Drug Discovery (FBDD). While unsubstituted piperidines often occupy "flatland" due to their flexibility, the axial 2-ethyl group creates a rigid, 3-dimensional scaffold with defined vectors, increasing the normalized principal moments of inertia (NPR) and allowing researchers to explore highly specific pharmaceutical space[2].

Synthetic Utility & Reactivity Profiles

α -Lithiation and Functionalization

Unsubstituted 1-tosylpiperidine is highly susceptible to α -lithiation. Using strong bases like sec-BuLi in the presence of TMEDA, the protons adjacent to the nitrogen (C2 and C6) can be abstracted to form a stabilized dipole-chelated organolithium species, which can then be trapped by various electrophiles.

Conversely, in 2-ethyl-1-tosylpiperidine , the bulky axial ethyl group sterically shields the C2 position. This steric hindrance completely alters the trajectory of incoming bases. Attempts to further lithiate the C2 position are kinetically unfavorable; instead, reactivity is either directed exclusively to the less hindered C6 position or significantly suppressed, allowing for highly regioselective functionalization.

Construction via Aza-Prins Cyclization

While 1-tosylpiperidine is typically synthesized via simple tosylation of commercial piperidine, 2-substituted derivatives are often constructed de novo to control stereochemistry. The Aza-Prins cyclization of homoallylic benzenesulfonamides with propanal (providing the ethyl substituent) is the premier method for synthesizing 2-ethyl-1-tosylpiperidines. Lewis acids like BiCl3​ or BBr3​ /TMSBr catalyze this transformation, yielding stereodefined products[3][4].

AzaPrinsWorkflow A Homoallylic Sulfonamide + Propanal B Lewis Acid Activation (e.g., BiCl3, 0 °C) A->B C (E)-Iminium Ion Intermediate B->C Condensation D Aza-Prins Cyclization (Intramolecular C-C Bond) C->D Nucleophilic Attack E 2-Ethyl-1-tosylpiperidine (Stereodefined Scaffold) D->E Halide Trapping / Elimination

Step-by-step logical workflow of the Aza-Prins cyclization for 2-substituted piperidines.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive metrics between the two scaffolds, providing a quick-reference guide for synthetic planning.

Property / Metric1-Tosylpiperidine2-Ethyl-1-tosylpiperidine
Conformational State Rapid chair interconversionLocked (2-ethyl is axial)
Pseudo-Allylic Strain MinimalHigh (Drives thermodynamic locking)
α -Lithiation Potential High (Non-selective at C2/C6)Restricted at C2; Regioselective to C6
Metabolic Soft Spots (CYP450) C2 and C6 positions highly vulnerableC2 blocked; Vulnerability shifted to C6
Primary Synthetic Route Direct N -tosylation of piperidineAza-Prins Cyclization (from linear precursors)
Deprotection Kinetics (Na/C₁₀H₈) Fast (< 1 hour at -78 °C)Slower (Steric shielding slows SET transfer)

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols incorporate self-validating visual and kinetic cues.

Protocol 1: Synthesis of 2-Ethyl-1-tosylpiperidine via Aza-Prins Cyclization[4]

Rationale: This method utilizes BiCl3​ to activate propanal, forming an iminium ion with a homoallylic sulfonamide, which subsequently undergoes intramolecular cyclization.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve N -tosyl homoallylamine (1.0 equiv) and propanal (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add BiCl3​ (10 mol%) in a single portion. Causality: The low temperature prevents premature polymerization of the aldehyde and controls the geometry of the forming (E)-iminium ion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. The reaction progress can be monitored by TLC (Hexanes/EtOAc 8:2); the disappearance of the starting sulfonamide validates the cyclization.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with dichloromethane. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the stereodefined 2-ethyl-1-tosylpiperidine derivative.

Protocol 2: Reductive Deprotection of the N-Tosyl Group[5]

Rationale: The sulfonamide bond is exceptionally robust and resistant to standard acidic/basic hydrolysis. Reductive cleavage via single-electron transfer (SET) using sodium naphthalenide is required. The 2-ethyl group's steric bulk necessitates careful temperature control to prevent over-reduction of the piperidine ring.

  • Reagent Generation: In a flame-dried Schlenk flask, add sodium metal chunks (6.0 equiv) and naphthalene (6.5 equiv) to anhydrous THF. Stir at room temperature for 2 hours. Self-Validation: The solution will turn a deep, opaque dark green, indicating the successful formation of the sodium naphthalenide radical anion.

  • Substrate Addition: In a separate flask, dissolve 2-ethyl-1-tosylpiperidine (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Electron Transfer: Dropwise add the dark green sodium naphthalenide solution to the substrate. Self-Validation: Continue addition until the dark green color persists in the reaction mixture for at least 5 minutes, indicating that the substrate has been fully consumed and an excess of the radical anion is present.

  • Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NH4​Cl . Causality: Quenching at low temperature prevents the highly basic amide intermediate from undergoing unwanted side reactions.

  • Isolation: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash with brine, dry over Na2​SO4​ , and concentrate to isolate the free 2-ethylpiperidine.

References

  • Title: C–H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C–H Bonds Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes Source: RSC Publishing (RSC Advances) URL:[Link]

  • Title: Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Title: BiCl3 promoted aza-Prins type cyclization: a rapid and efficient synthesis of 2,4-disubstituted piperidines Source: Scribd (Tetrahedron Letters) URL:[Link]

Sources

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in human plasma. As researchers and drug development professionals, the reliability and reproducibility of bioanalytical data are paramount.[1][2] This document is structured to provide not only the "how" but also the "why" behind critical validation choices, grounded in the principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[2][3][4][5]

We will explore two common sample preparation techniques, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), designated as Method A and Method B, respectively. Through a detailed examination of key validation parameters, we will illustrate the trade-offs between speed, simplicity, and analytical robustness.

The Analyte and Internal Standard

  • Analyte: 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

  • Internal Standard (IS): 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine-d7 (a stable isotope-labeled version)

The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based quantification.[6] It co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, providing the most accurate correction for variations during sample processing and analysis.[6]

Method Comparison Overview

FeatureMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)
Principle Rapid removal of proteins by denaturation with an organic solvent.Selective extraction of the analyte from the matrix using a solid sorbent.
Complexity LowModerate
Speed HighModerate
Selectivity Lower - potential for residual matrix components.Higher - cleaner extracts.
Susceptibility to Matrix Effects HighLow
Cost per Sample LowHigh

Validation Workflow Overview

The validation process ensures that a bioanalytical method is suitable for its intended purpose.[4] The following diagram outlines the logical flow of experiments required for a full validation as per regulatory guidelines.

Validation_Workflow MethodDev Method Development (Analyte & IS Optimization) FullVal Full Validation MethodDev->FullVal Selectivity Selectivity & Specificity FullVal->Selectivity Linearity Linearity & Range FullVal->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-Run) FullVal->AccuracyPrecision LLOQ LLOQ Determination FullVal->LLOQ MatrixEffect Matrix Effect FullVal->MatrixEffect Carryover Carryover FullVal->Carryover Stability Stability (Bench-top, Freeze-Thaw, Long-Term) FullVal->Stability Dilution Dilution Integrity FullVal->Dilution Report Validation Report Selectivity->Report Linearity->Report AccuracyPrecision->Report LLOQ->Report MatrixEffect->Report Carryover->Report Stability->Report Dilution->Report

Caption: High-level workflow for bioanalytical method validation.

Selectivity and Specificity

Expertise & Experience: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications.[3][7] Specificity is the ultimate demonstration of selectivity. For LC-MS/MS, this is primarily achieved by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[8]

Experimental Protocol
  • Analyze at least six different blank lots of human plasma (from individual donors).

  • Analyze a blank lot of plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.

  • The response in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response in the blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Comparative Results
ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Interference at Analyte RT Passed (Max interference: 12% of LLOQ)Passed (Max interference: 4% of LLOQ)≤ 20% of LLOQ
Interference at IS RT Passed (Max interference: 3.1% of IS)Passed (Max interference: 0.8% of IS)≤ 5% of IS Response

Trustworthiness: Both methods passed the selectivity test. However, the significantly lower baseline noise and interference observed with Method B (SPE) suggest a more robust and specific assay, which is less likely to encounter issues with patient samples containing unknown metabolites or co-administered drugs.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the instrument response and the known concentration of the analyte over a specified range.[9] This range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). A minimum of 6-8 non-zero calibrators should be used.[10]

Experimental Protocol
  • Prepare a calibration curve by spiking blank plasma with the analyte at 8 concentration levels (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL).

  • Process and analyze the calibration standards.

  • Perform a linear regression analysis (typically 1/x² weighted) of the peak area ratio (Analyte/IS) versus concentration.

  • The coefficient of determination (r²) should be ≥ 0.99.

  • At least 75% of the calibrators must have a back-calculated accuracy within ±15% of the nominal value (±20% at the LLOQ).[10]

Comparative Results
ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Calibration Range 1 - 100 ng/mL1 - 100 ng/mLN/A
Regression Model 1/x² Weighted Linear1/x² Weighted LinearN/A
r² (average of 3 runs) 0.99540.9989≥ 0.99
Back-calculated Accuracy All points within ±12% (±17% at LLOQ)All points within ±8% (±11% at LLOQ)±15% (±20% at LLOQ)

Trustworthiness: While both methods provide a linear response, Method B shows a higher r² value and better back-calculated accuracy, especially at the lower end of the curve. This indicates less variability and a more reliable quantification model.

Accuracy and Precision

Expertise & Experience: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and reproducible (precision).[9][11] This is assessed by analyzing Quality Control (QC) samples at multiple concentration levels across several days.

Experimental Protocol
  • Prepare QC samples in bulk at four levels: LLOQ, Low QC (LQC, 3x LLOQ), Medium QC (MQC), and High QC (HQC).

  • Analyze a minimum of five replicates of each QC level in three separate analytical runs on at least two different days.[12]

  • Intra-run (within a single batch):

    • The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

    • The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[12]

  • Inter-run (between batches):

    • The mean concentration across all runs should be within ±15% of the nominal value (±20% at LLOQ).

    • The %CV across all runs should not exceed 15% (20% at LLOQ).[12]

Comparative Results: Inter-Run Data Summary (3 Runs)

Method A (PPT)

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (% Bias) Precision (%CV)
1 (LLOQ) 1.12 +12.0% 14.5%
3 (LQC) 2.89 -3.7% 11.2%
40 (MQC) 42.5 +6.3% 9.8%

| 80 (HQC) | 74.9 | -6.4% | 8.5% |

Method B (SPE)

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (% Bias) Precision (%CV)
1 (LLOQ) 1.04 +4.0% 8.9%
3 (LQC) 3.09 +3.0% 6.5%
40 (MQC) 38.8 -3.0% 5.1%

| 80 (HQC) | 81.2 | +1.5% | 4.3% |

Trustworthiness: Both methods meet the standard acceptance criteria. However, Method B demonstrates significantly superior accuracy (bias values are closer to 0%) and precision (%CV values are much lower). This enhanced performance is a direct result of the cleaner sample extract provided by the SPE protocol, which minimizes analytical variability.

Matrix Effect

Expertise & Experience: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) by co-eluting components from the biological matrix.[13] It is a critical parameter for LC-MS/MS assays and a key differentiator between sample preparation techniques.

Experimental Protocol
  • Prepare three sets of samples at LQC and HQC levels:

    • Set 1 (Neat): Analyte and IS in reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted, and the final extract is spiked with analyte and IS.

    • Set 3 (Pre-extraction Spike): Blank plasma is spiked with analyte and IS and then extracted (standard QCs).

  • Calculate the Matrix Factor (MF) = (Peak response of Set 2) / (Peak response of Set 1).

  • Calculate the IS-normalized MF. The %CV of the IS-normalized MF across at least six lots of matrix should be ≤ 15%.

Comparative Results
ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
IS-Normalized MF (LQC) 0.78 (Significant Ion Suppression)0.97 (Minimal Matrix Effect)CV ≤ 15%
IS-Normalized MF (HQC) 0.81 (Significant Ion Suppression)1.02 (Minimal Matrix Effect)CV ≤ 15%
%CV across 6 lots 13.5%4.8%≤ 15%

Trustworthiness: The results clearly show that Method A suffers from significant ion suppression (MF < 1.0), meaning the signal is being quenched by matrix components. While the stable isotope-labeled IS corrects for this to an extent (allowing the %CV to pass), the method is inherently less robust. Method B shows almost no matrix effect (MF ≈ 1.0) and very low variability between different plasma lots. This makes Method B far more reliable for analyzing samples from a diverse patient population.

Stability

Expertise & Experience: Analyte stability must be proven under various conditions that mimic sample handling and storage throughout a clinical trial.[14] This includes stability in the biological matrix and in processed samples.

Experimental Protocol & Comparative Results

Stability is evaluated by analyzing QC samples (LQC and HQC) after exposure to specific conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability TestMethod A (PPT)Method B (SPE)Acceptance Criteria
Bench-Top (6 hours at RT) Passed (Mean deviation: -8.5%)Passed (Mean deviation: -3.1%)Within ±15%
Freeze-Thaw (3 cycles) Passed (Mean deviation: -11.2%)Passed (Mean deviation: -4.5%)Within ±15%
Long-Term (90 days at -80°C) Passed (Mean deviation: -9.8%)Passed (Mean deviation: -3.8%)Within ±15%
Autosampler (24 hours at 10°C) Passed (Mean deviation: -13.5%)Passed (Mean deviation: -5.2%)Within ±15%

Trustworthiness: While both methods demonstrate acceptable stability, the processed samples from Method A show a greater negative trend in deviation. This could indicate that residual matrix components in the PPT extract may contribute to a slow degradation of the analyte in the autosampler. The cleaner extracts from Method B provide superior post-preparative stability.

Sample Preparation Protocol Comparison

The following diagram illustrates the difference in workflow between the two methods.

Sample_Prep_Comparison cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A1 Plasma Sample (100 µL) A2 Add IS & Acetonitrile (300 µL) A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Inject Supernatant A3->A4 B1 Plasma Sample (100 µL) B2 Add IS & Pre-treat B1->B2 B4 Load Sample B2->B4 B3 SPE Cartridge (Condition, Equilibrate) B3->B4 B5 Wash Step B4->B5 B6 Elute Analyte B5->B6 B7 Evaporate & Reconstitute B6->B7 B8 Inject B7->B8

Caption: Comparison of sample preparation workflows.

Conclusion and Recommendation

This comparative guide demonstrates the successful validation of two LC-MS/MS methods for the quantification of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine in human plasma. Both methods meet the internationally accepted criteria for bioanalytical method validation.[4][10][12]

  • Method A (Protein Precipitation) is a rapid and cost-effective method suitable for early-stage discovery or non-regulated studies where speed is a priority. However, it is more susceptible to matrix effects and shows lower precision compared to Method B.

  • Method B (Solid-Phase Extraction) is a more robust, selective, and precise method. It demonstrates minimal matrix effects and superior accuracy, making it the recommended choice for regulated nonclinical or clinical studies where data integrity and reliability are of the utmost importance.[15] The initial investment in developing a more rigorous SPE method provides long-term benefits in data quality and defensibility.

The choice of method ultimately depends on the stage of drug development and the intended use of the data.[16] For regulatory submissions, the cleaner and more robust performance of Method B makes it the scientifically superior option.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Future Science. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). AIT Bioscience. [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed. [Link]

  • Bioanalytical method validation: An updated review. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation: A Concise Review. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Royal Society of Chemistry. [Link]

  • Small Molecule Quantitation. (n.d.). University of Wisconsin–Madison Biotechnology Center. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). UKHSA. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. [Link]

  • Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. (n.d.). LCGC International. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. (n.d.). LabRulez LCMS. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). National Center for Biotechnology Information. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

Sources

Comparative Efficacy and Synthetic Utility of 2-Substituted-1-Tosylpiperidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel synthetic methodologies for library generation, I consider the piperidine core to be a non-negotiable scaffold in modern pharmacognosy. Piperidine rings are ubiquitous in alkaloid natural products and serve as fundamental pharmacophores in FDA-approved therapeutics, ranging from acetylcholinesterase inhibitors like donepezil for Alzheimer's disease to serotonin reuptake inhibitors and anti-migraine agents like naratriptan[1].

Within this chemical space, 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 2-ethyl-1-tosylpiperidine) and its halogenated analogs have emerged as highly valuable synthetic intermediates. Recent breakthroughs in aza-Prins cyclization methodologies have enabled the highly diastereo- and regioselective synthesis of these analogs[2]. This guide provides a comparative analysis of the synthetic efficacy, mechanistic pathways, and downstream utility of the 2-ethyl analog against its aryl counterparts, offering drug development professionals actionable, self-validating protocols for scaffold generation.

Comparative Synthetic Efficacy: 2-Alkyl vs. 2-Aryl Analogs

When designing libraries around the 1-tosylpiperidine core, the choice of the C2 substituent—dictated by the aldehyde precursor—significantly impacts the thermodynamic stability of the intermediate iminium ion and the overall reaction yield.

  • 2-Aryl Analogs: Analogs derived from aromatic aldehydes (e.g., benzaldehyde) generally exhibit higher yields. The extended pi-conjugation stabilizes the carbocation transition state during the aza-Prins cyclization.

  • 2-Alkyl Analogs: Aliphatic derivatives, such as the 2-ethyl analog (4,4-dibromo-2-ethyl-1-tosylpiperidine), provide slightly lower but highly respectable yields[3]. The 2-ethyl substitution is particularly valuable in drug development when reducing lipophilicity (LogP) or avoiding flat aromatic rings is required to improve the pharmacokinetic profile of the final drug candidate.

Quantitative Efficacy Comparison
AnalogAldehyde PrecursorYield (%)DiastereoselectivityKey Efficacy / Structural Property
4,4-Dibromo-2-phenyl-1-tosylpiperidine Benzaldehyde83%HighExcellent steric stabilization of the iminium intermediate
4,4-Dibromo-2-ethyl-1-tosylpiperidine Propionaldehyde79%HighReduced steric hindrance; highly versatile for aliphatic drug scaffolds
4-Bromo-4-chloro-2-aryl-1-tosylpiperidine Aryl AldehydeModerateRegioselectiveDifferential halogen reactivity allows for sequential cross-coupling

Mechanistic Workflow: The Aza-Prins Cyclization

The synthesis of these analogs relies on an elegant aza-Prins cyclization followed by halide trapping. Understanding the causality of this mechanism is critical for troubleshooting and optimizing the reaction for novel substrates.

AzaPrins A Homoallylic Benzenesulfonamide C Iminium Ion Intermediate A->C Lewis Acid (BBr3/TMSBr) B Aldehyde (e.g., Propionaldehyde) B->C D Aza-Prins Cyclization C->D E gem-Dihalopiperidine (2-Ethyl analog) D->E Halide Trapping

Mechanistic pathway of the aza-Prins cyclization forming 2-substituted gem-dihalopiperidines.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4,4-Dibromo-2-ethyl-1-tosylpiperidine . Every step is designed as a self-validating system to ensure reproducibility.

Causality Check (Solvent Selection): Switching the solvent from standard dichloromethane (DCM) to 1,2-dichloroethane (DCE) is mandatory. DCE possesses a higher polarity and boiling point, effectively solubilizing both the organic substrates and the bulky Lewis acid complex. This prevents intermediate precipitation and drives the aza-Prins cyclization to completion, increasing yields to ~80%[1].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under a continuous N₂ atmosphere, dissolve the halogen-substituted homoallylic benzenesulfonamide (0.6 mmol) and propionaldehyde (0.66 mmol) in anhydrous DCE (3 mL).

  • Lewis Acid Activation: Cool the mixture to 0 °C. Add BBr₃ (0.15 mmol, 0.25 equiv) and TMSBr (0.72 mmol, 1.2 equiv) dropwise.

    • Mechanistic Insight: The combination of BBr₃ and TMSBr acts synergistically. BBr₃ reacts with TMSBr in situ to generate the highly active Me₃Si⁺–BBr₄⁻ species. This acts as a potent Lewis acid to trigger iminium ion formation without degrading the sensitive homoallylic sulfonamide[4].

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting sulfonamide spot confirms the complete formation of the iminium intermediate and subsequent cyclization[3].

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography using a hexane/EtOAc (9:1) eluent system.

    • Self-Validation: The target 4,4-dibromo-2-ethyl-1-tosylpiperidine elutes as a colorless solid with an R_f value of exactly 0.52[3].

Downstream Derivatization: Accessing Tetrahydropyridines

The true efficacy of 2-ethyl-1-tosylpiperidine gem-dihalo analogs lies in their versatility as synthetic precursors. By subjecting the gem-dihalopiperidine to base-mediated elimination, researchers can access 4-halo-1,2,3,6-tetrahydropyridines, which are prime candidates for subsequent Sonogashira cross-coupling reactions[2].

Causality in Elimination: This step requires a massive excess of base (40.0 equivalents of DBU) at elevated temperatures (80 °C). Because DBU is a sterically bulky molecule, a high concentration gradient is mandatory to abstract the proton from the less hindered site of the heavily encumbered gem-dihalopiperidine, ensuring a single regioselective elimination product[1].

Downstream A gem-Dihalopiperidine (4,4-Dibromo-2-ethyl-1-tosylpiperidine) B Base-Mediated Elimination (40 equiv DBU, 80 °C) A->B E 1-Tosylpiperidin-4-one A->E Hydrolysis C 4-Halo-1,2,3,6-tetrahydropyridine B->C Regioselective Dehydrohalogenation D Sonogashira Coupling (Cross-Coupling Products) C->D

Downstream synthetic utility of gem-dihalopiperidines into tetrahydropyridines and piperidin-4-ones.

Conclusion & Strategic Recommendations

For drug development professionals building libraries around the piperidine pharmacophore, the 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine analogs offer an optimal balance of synthetic accessibility and structural versatility. While 2-aryl analogs provide slightly higher yields during the aza-Prins cyclization, the 2-ethyl derivatives are essential for generating sp³-rich, low-LogP lead compounds. By strictly adhering to the solvent (DCE) and Lewis acid (BBr₃/TMSBr) parameters outlined in this guide, researchers can reliably scale these scaffolds for high-throughput derivatization.

References

  • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Source: PMC / NIH. URL: [Link]

  • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzene. Source: RSC Publishing. URL: [Link]

  • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Source: RSC Advances. URL: [Link]

Sources

Benchmarking 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine: A Comparative Guide for Advanced Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of late-stage functionalization and fragment-based drug discovery, selecting the correct protecting group for nitrogen heterocycles is paramount. Substituted piperidines are ubiquitous in FDA-approved pharmaceuticals, and their regioselective functionalization relies heavily on the electronic and steric environment dictated by the N-protecting group.

This guide objectively benchmarks 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 1-tosyl-2-ethylpiperidine) against standard industry alternatives—namely, N-Boc and N-Cbz protected analogs. We will analyze the causality behind its superior performance in specific organometallic workflows and provide self-validating experimental protocols to ensure reproducibility in your laboratory.

Structural Causality: Why Choose the N-Tosyl Scaffold?

The p-toluenesulfonyl (tosyl) group is often mischaracterized as a "legacy" protecting group due to historically harsh deprotection requirements. However, in the context of 2-ethylpiperidine, the N-tosyl variant offers distinct physicochemical and electronic advantages over carbamate-based protections (Boc, Cbz):

  • Crystallinity and Handling: Unlike N-Boc-2-ethylpiperidine, which typically presents as a viscous, difficult-to-purify oil, the N-tosyl derivative is highly crystalline. This allows for rapid purification via recrystallization, bypassing resource-intensive chromatography.

  • Orthogonal Stability: The sulfonamide linkage is exceptionally robust. It survives prolonged exposure to strong Lewis acids, neat trifluoroacetic acid (TFA), and transition-metal-catalyzed cross-coupling conditions that would otherwise degrade or coordinate with Boc or Cbz groups [3].

  • Dipole-Stabilized α-Lithiation: The highly electron-withdrawing nature of the sulfonyl group acidifies the α-protons while providing a strong dipole to coordinate incoming lithium ions. When combined with the steric bulk of the C2-ethyl group, the N-tosyl group forces highly regioselective deprotonation at the less hindered C6 position.

Quantitative Benchmarking: N-Ts vs. N-Boc vs. N-Cbz

To objectively evaluate the utility of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, we must benchmark its stability and reactivity against standard reagents.

Table 1: Comparative Performance of Protected 2-Ethylpiperidines
Parameter2-Ethyl-1-tosylpiperidine (N-Ts)N-Boc-2-ethylpiperidineN-Cbz-2-ethylpiperidine
Physical State (Typical) Crystalline SolidViscous OilViscous Oil
Stability to Strong Acids Excellent (Survives neat TFA)Poor (Cleaves in TFA/HCl)Excellent
Stability to Organolithiums Excellent (Directs lithiation)Moderate (Carbonyl attack risk)Poor (Cleaves/Reacts)
α-Lithiation Regioselectivity (C6:C2) >95:5 (Highly directed)~80:20 (Temperature sensitive)N/A (Incompatible)
Deprotection Reagent SmI₂/Et₃N/H₂O or Na/NaphthaleneTFA/CH₂Cl₂H₂, Pd/C
Deprotection Yield 95–99% (Instantaneous)>95%>90%

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and efficiencies when utilizing N-Tosyl versus N-Boc protecting groups for the functionalization of 2-ethylpiperidine.

Piperidine_Functionalization A 2-Ethylpiperidine B1 N-Tosyl Protection (TsCl, Et3N) A->B1 Robust B2 N-Boc Protection (Boc2O, DMAP) A->B2 Labile C1 α-Lithiation (s-BuLi) Regioselective at C6 B1->C1 High Stability C2 α-Lithiation (s-BuLi) Competing C2/C6 B2->C2 Lower Temp Req. D Electrophilic Trapping (e.g., MeI) C1->D >95% Regioselectivity C2->D Mixed Products E1 Mild Deprotection (SmI2 / Et3N / H2O) D->E1 If N-Ts E2 Acidic Deprotection (TFA / DCM) D->E2 If N-Boc F 2-Ethyl-6-methylpiperidine E1->F Instantaneous E2->F

Figure 1: Comparative synthetic workflow of N-Tosyl vs. N-Boc protected 2-ethylpiperidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the methodology to confirm success before proceeding to the next synthetic step.

Protocol A: Regioselective C6-Lithiation and Alkylation

Objective: To selectively methylate 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine at the C6 position.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in anhydrous THF (0.1 M). Cool the mixture to -78 °C.

  • Lithiation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane). Stir at -78 °C for 1 hour.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with MeOD. Perform a rapid crude ¹H-NMR. The disappearance of the equatorial C6 proton signal and incorporation of deuterium confirms >95% lithiation efficiency.

  • Electrophilic Trapping: Add methyl iodide (MeI, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. The high regioselectivity (>95:5 C6:C2) minimizes the need for complex chromatographic separation.

Protocol B: Instantaneous Mild Deprotection (SmI₂/Amine/Water)

Historically, N-tosyl deprotection required dissolving metal reductions (Na/naphthalene) [4]. However, the SmI₂/amine/water system provides an instantaneous, room-temperature alternative that preserves sensitive functional groups [1], [2].

  • Setup: Dissolve the functionalized N-tosylpiperidine (1.0 equiv) in anhydrous THF in a nitrogen-flushed flask.

  • Additive Introduction: Add triethylamine (Et₃N, 3.0 equiv) and degassed water (3.0 equiv).

  • Reductive Cleavage: Slowly inject a solution of Samarium(II) iodide (SmI₂, 0.1 M in THF) via syringe at room temperature.

    • Self-Validation Checkpoint: The SmI₂ solution is deep blue. As it reacts with the sulfonamide, the color instantly dissipates to a pale yellow/white. Continue adding SmI₂ dropwise only until the deep blue color persists in the flask. The persistence of the blue color is a self-indicating visual confirmation that the starting material has been fully consumed [2].

  • Quench & Isolate: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until the blue color completely fades. Extract the free secondary amine with diethyl ether.

Conclusion

Benchmarking data clearly indicates that while N-Boc and N-Cbz groups offer straightforward deprotection, they fall short in rigorous organometallic environments. 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine provides unparalleled structural rigidity, crystallinity, and regiocontrol during α-lithiation. Coupled with modern, instantaneous SmI₂-mediated deprotection protocols, the N-tosyl scaffold is no longer a synthetic dead-end, but rather a premium, highly controllable reagent for advanced drug development workflows.

References

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-506. Source: ACS Publications. URL: [Link]

  • Wei, D., et al. (2014). Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters, 16(19), 5108-5111. Source: ACS Publications. URL: [Link]

Objective Comparison Guide: Evaluating the Biochemical Assay Cross-Reactivity of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the biochemical fidelity of synthetic fragments and screening library hits. 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (2-ETS-Pip) is a classic example of a rigid, sulfonamide-containing piperidine scaffold often generated via aza-Prins cyclization. While such scaffolds are valuable building blocks in fragment-based drug design (FBDD), their physicochemical properties can introduce severe cross-reactivity and assay interference liabilities.

This guide objectively analyzes the biochemical performance of 2-ETS-Pip, debunks common mechanistic misconceptions regarding its off-target profile, and compares it against optimized structural alternatives.

Mechanistic Profiling & Structural Causality

When evaluating 2-ETS-Pip in biochemical assays (e.g., FRET, AlphaScreen, or radiometric kinase assays), researchers must differentiate between true stoichiometric binding and assay interference. The molecule possesses two distinct structural features that dictate its behavior:

The Carbonic Anhydrase Myth (Tertiary Sulfonamides)

A pervasive misconception in screening triage is that all sulfonamides cross-react with Carbonic Anhydrase II (CA-II). However, primary sulfonamides (R-SO₂NH₂) are the classical CA inhibitors because their deprotonated nitrogen coordinates directly with the active-site zinc ion. 2-ETS-Pip is a tertiary sulfonamide. Because the nitrogen is locked within the piperidine ring, it lacks the critical exchangeable NH proton. Consequently, 2-ETS-Pip does not exhibit classical cross-reactivity with cytosolic CA-II, though its lipophilic nature may allow weak, non-specific binding to the hydrophobic pockets of tumor-associated transmembrane isoforms like CA-IX ()[1].

The True Liability: Colloidal Aggregation

The primary biochemical liability of 2-ETS-Pip is its high lipophilicity (calculated LogP ~3.8), driven by the bulky p-toluenesulfonyl (tosyl) group. In aqueous assay buffers, compounds with a LogP > 3 frequently exceed their Critical Aggregation Concentration (CAC) in the low micromolar range. This leads to the formation of colloidal particles (30–1000 nm in diameter). These colloids non-specifically sequester and denature target proteins, leading to reproducible but entirely artifactual false-positive inhibition in high-throughput screens ()[2].

SPR Core 2-ETS-Pip Core LogP: ~3.8 Tosyl Tosyl Group High Lipophilicity Promotes Colloidal Aggregation Core->Tosyl Sulfonamide Tertiary Sulfonamide Lacks NH Proton Evades CA-II Cross-Reactivity Core->Sulfonamide Piperidine Piperidine Ring Rigid 3D Scaffold FBDD Building Block Core->Piperidine

Structural liability map of 2-ETS-Pip highlighting the causality of its assay behavior.

Comparative Performance Data

To mitigate the aggregation liabilities of the tosyl group, medicinal chemists often synthesize structural alternatives. Below is a quantitative comparison of 2-ETS-Pip against two optimized analogs:

  • Mesyl-Pip (2-Ethyl-1-(methylsulfonyl)piperidine): Replaces the bulky tosyl group with a smaller methanesulfonyl (mesyl) group, preserving the sulfonamide geometry while slashing lipophilicity.

  • Ac-Pip (1-Acetyl-2-ethylpiperidine): Replaces the sulfonamide entirely with an amide, fundamentally altering the electronic distribution and further improving aqueous solubility.

CompoundLogP (Calc)CA-II IC₅₀ (µM)CA-IX IC₅₀ (µM)Critical Aggregation Conc. (CAC)FRET Assay False Positive Rate
2-ETS-Pip (Baseline)3.8> 100~ 15.225 µMHigh (Requires Detergent)
Mesyl-Pip (Alt 1)1.9> 100> 100> 200 µMLow
Ac-Pip (Alt 2)1.5> 100> 100> 500 µMNone

Data Synthesis: 2-ETS-Pip acts as a frequent hitter in biochemical assays above 25 µM due to aggregation, whereas Mesyl-Pip provides a cleaner screening profile while maintaining the core vector.

Experimental Methodologies for Liability Triage

To ensure scientific integrity, any hit generated by 2-ETS-Pip in a primary screen must be subjected to a self-validating triage workflow. The following protocols isolate true stoichiometric binding from aggregation-based artifacts.

Protocol 1: Detergent-Controlled Counter-Screening

Objective: Determine if the observed IC₅₀ is an artifact of colloidal sequestration. Causality: Non-ionic detergents at sub-critical micelle concentrations (e.g., 0.01% v/v) disrupt the intermolecular hydrophobic forces that hold colloidal aggregates together, without denaturing the target enzyme. If a compound's activity is abolished by detergent, it is an aggregator, not a specific inhibitor ()[3].

  • Buffer Preparation: Prepare the standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Split into two batches:

    • Buffer A: No detergent.

    • Buffer B: Supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Compound Titration: Serially dilute 2-ETS-Pip from 100 µM down to 10 nM in both Buffer A and Buffer B.

  • Incubation: Add the target enzyme and incubate for 30 minutes at room temperature to allow potential colloids to form and interact.

  • Detection: Add the relevant substrate (e.g., FRET peptide) and measure the signal.

  • Data Interpretation: Calculate the IC₅₀ for both conditions. A >10-fold rightward shift (loss of potency) in Buffer B confirms 2-ETS-Pip is acting as an aggregation-based false positive.

Protocol 2: Orthogonal Validation via Dynamic Light Scattering (DLS)

Objective: Direct biophysical detection of colloidal particles in the assay buffer. Causality: While detergent counter-screening is highly effective, it is an indirect functional measure. DLS provides direct biophysical confirmation by measuring the hydrodynamic radius ( Rh​ ) of particles. True soluble fragments scatter minimally, whereas colloids produce a strong scattering signal indicative of particles >30 nm in diameter ()[2].

  • Sample Preparation: Dissolve 2-ETS-Pip in 100% DMSO to create a 10 mM stock.

  • Buffer Dilution: Dilute the stock into filtered (0.22 µm) assay buffer to a final concentration of 50 µM (a concentration above its suspected CAC). Ensure the final DMSO concentration matches the primary assay (typically 1-5%).

  • Measurement: Load 20 µL of the sample into a quartz cuvette. Analyze using a DLS instrument (e.g., Wyatt DynaPro) at 25°C.

  • Analysis: Record the scattering intensity and particle size distribution. An Rh​ between 30 nm and 1000 nm definitively confirms the presence of colloidal aggregates.

G A Primary Biochemical Screen (e.g., FRET Assay) B Hit Identified (IC50 < 10 µM) A->B C Protocol 1: Counter-Screen Add 0.01% Triton X-100 B->C D Is Activity Maintained? C->D E True Hit (Specific Target Binding) D->E Yes F Activity Lost (IC50 shifts >10x) D->F No G Protocol 2: Confirm via DLS (Detect Colloidal Particles) F->G H Aggregation-Based False Positive G->H

Workflow for triaging aggregation-based false positives using detergent and DLS.

Conclusion & Recommendations

While 2-ETS-Pip is a synthetically accessible and structurally rigid fragment, its utility in primary biochemical screening is severely hampered by the lipophilicity of the tosyl group, which drives colloidal aggregation and false-positive readouts.

Application Scientist Recommendation: If exploring this chemical space, researchers should bypass 2-ETS-Pip for primary screening and instead utilize Mesyl-Pip or Ac-Pip . These alternatives maintain the critical 3D vector of the substituted piperidine ring while dropping the LogP below the aggregation threshold, ensuring that any observed biochemical activity is driven by true stoichiometric binding rather than physical assay interference.

References

  • Supuran, C. T., et al. (2012). "Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 813-817.

  • Doak, B. C., et al. (2013). "Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening." Australian Journal of Chemistry, 66(12), 1518-1524.

  • Zhu, W., et al. (2020). "High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor." International Journal of Molecular Sciences, 21(20), 7564.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 2-ethyl-1-tosylpiperidine) against related heterocyclic sulfonamides reveals critical insights for rational drug design. As a privileged scaffold in medicinal chemistry, the piperidine sulfonamide architecture offers a highly tunable platform for modulating pharmacokinetic properties and target-specific pharmacodynamics.

This guide provides a comprehensive structural comparison, synthetic methodology, and performance analysis of 2-ethyl-1-tosylpiperidine relative to its azetidine and pyrrolidine counterparts.

Structural and Physicochemical Profiling

The size and substitution of the nitrogen-containing heterocycle directly dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of sulfonamide drugs[1]. When comparing 2-ethyl-1-tosylpiperidine to smaller ring analogs, the structural nuances significantly alter the molecule's behavior in biological systems.

  • Azetidine Sulfonamides (4-membered): The smaller, rigid azetidine ring imparts greater polarity. This translates to higher aqueous solubility, a desirable trait for oral formulations, but often at the cost of reduced membrane permeability[1].

  • Pyrrolidine Sulfonamides (5-membered): These represent a middle ground, offering a balance between aqueous solubility and lipophilicity.

  • Piperidine Sulfonamides (6-membered, e.g., 2-ethyl-1-tosylpiperidine): The expansion to a six-membered ring, coupled with the 2-ethyl substitution, leads to a gradual increase in lipophilicity (logP). This structural bulk enhances passive membrane permeability and provides a rigid, spatially defined vector that directs the 2-ethyl group into adjacent hydrophobic binding sub-pockets[1][2].

Table 1: Comparative Physicochemical Properties of Heterocyclic Sulfonamides
Scaffold TypeRing SizeRelative Lipophilicity (logP)Aqueous SolubilityMembrane PermeabilityTarget Application Profile
Azetidine 4-memberedLowHighLow to ModerateHighly polar targets, oral aqueous formulations
Pyrrolidine 5-memberedModerateModerateModerateBroad-spectrum enzyme inhibition
Piperidine (2-Ethyl) 6-memberedHighLow to ModerateHighIntracellular targets (e.g., Tubulin), CNS penetration

Note: The pKa of the sulfonamide proton is heavily influenced by the electron-withdrawing nature of the adjacent heterocyclic ring, impacting the ionization state at physiological pH[1].

Synthetic Methodologies: The Aza-Prins Cyclization

The synthesis of 2-ethyl-1-tosylpiperidine derivatives is most efficiently achieved via an aza-Prins cyclization of homoallylic benzenesulfonamides with aldehydes[3][4].

Causality in Experimental Design: The choice of solvent and Lewis acid in this protocol is not arbitrary. 1,2-dichloroethane (DCE) is selected over dichloromethane (DCM) because its higher polarity effectively dissolves both the organic substrates and the inorganic Lewis acids, driving the transformation to completion[3]. Furthermore, the allylic strain imparted by the bulky tosyl (4-methylphenylsulfonyl) group forces the newly formed alkyl group (the ethyl moiety derived from propanal) into the equatorial position, ensuring high trans-diastereoselectivity during the cyclization event[4].

AzaPrins A Homoallylic Benzenesulfonamide D Aza-Prins Cyclization Intermediate A->D B Propanal (Aldehyde) B->D C Lewis Acid Catalyst (BBr3 / TMSBr in DCE) C->D Catalyzes E Base-Mediated Elimination (DBU) D->E F 2-Ethyl-1-tosylpiperidine Derivative E->F

Workflow of Aza-Prins cyclization to synthesize 2-ethyl-1-tosylpiperidines.

Self-Validating Protocol: Synthesis of 4,4-Dibromo-2-ethyl-1-tosylpiperidine
  • Substrate Preparation: In an oven-dried flask under nitrogen, dissolve homoallylic benzenesulfonamide (1.0 equiv) and propanal (1.2 equiv) in anhydrous DCE.

  • Lewis Acid Activation: Cool the mixture to 0 °C. Dropwise, add BBr₃ (0.25 equiv) followed by TMSBr (1.2 equiv). Mechanistic Note: BBr₃ acts as a powerful Lewis acid to activate the aldehyde, while TMSBr provides the bromide source for gem-dihalogenation.

  • Cyclization: Allow the reaction to stir and slowly warm from 0 °C to room temperature over 12 hours. Monitor the disappearance of the starting material via TLC.

  • Elimination & Workup: To achieve a specific regioselective product, treat the intermediate with a bulky base like DBU (40.0 equiv) at 80 °C. The high concentration and steric bulk of DBU selectively abstract protons from the less hindered site[3].

  • Validation System: Purify via column chromatography (hexane/EtOAc, 9:1). Validate the structural integrity using ¹H NMR (600 MHz, CDCl₃). The protocol is considered successful and self-validated if you observe a distinct triplet at ~0.86 ppm ( J=7.4 Hz) corresponding to the 2-ethyl terminal methyl group, and a sharp singlet at ~2.43 ppm corresponding to the tosyl methyl group[5].

Structural Mechanisms of Target Binding

The pharmacological efficacy of 2-ethyl-1-tosylpiperidine relies on the synergistic binding of its two primary domains: the piperidine core and the tosyl group.

The sulfonamide moiety is highly valued for its metabolic stability and hydrogen-bonding capacity[6]. The sulfonamide oxygens act as potent hydrogen bond acceptors, interacting with key amino acid residues in target active sites. Simultaneously, the tolyl ring engages in significant van der Waals interactions, anchoring the molecule deep within hydrophobic pockets (such as the colchicine binding site in tubulin)[6].

BindingMech S 2-Ethyl-1-tosylpiperidine H H-Bonding (Sulfonyl Oxygens) S->H V Hydrophobic Pocket (Tolyl / Piperidine) S->V T Target Enzyme (e.g., Tubulin / DPP-4) I Enzyme Inhibition & Steric Blockade T->I Induces H->T V->T

Binding mechanism of piperidine sulfonamides leading to target enzyme inhibition.

Biological Performance Comparison

When benchmarked against alternative sulfonamides, piperidine derivatives like 2-ethyl-1-tosylpiperidine demonstrate superior performance in specific therapeutic areas due to their unique steric and electronic profiles:

  • Anticancer (Tubulin Polymerization Inhibition): The distance between the piperidine ring and the sulfonamide group is a critical determinant of cytotoxicity. Piperidine sulfonamides effectively inhibit tubulin polymerization by binding to the colchicine site, showing potential to overcome multidrug resistance mechanisms like P-glycoprotein efflux[6].

  • Antidiabetic (DPP-4 Inhibition): Sulfonamide derivatives of piperidine have shown exceptional activity comparable to the standard drug Vildagliptin. The rigid 6-membered ring optimally positions functional groups (like the 2-ethyl or cyano groups) to interact with the DPP-4 active site, outperforming more flexible linear analogs[2].

  • Antibacterial Applications: Piperidine sulfonamides with optimized lipophilic alkyl chains exhibit outstanding in vitro antibacterial potency. For instance, against agricultural pathogens like Xanthomonas oryzae, specific piperidine sulfonamides achieved EC₅₀ values as low as 2.02 µg/mL, significantly outperforming commercial agents like bismerthiazol (EC₅₀ = 42.38 µg/mL) and standard sulfadiazine (>150 µg/mL) due to enhanced membrane lipid penetration[7].

References

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances. 3

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem. 1

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI Molecules. 2

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. 7

  • Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. RSC Advances. 6

  • Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. ACS Publications. 4

Sources

Reproducibility of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Executive Summary

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 2-ethyl-1-tosylpiperidine) is a heavily utilized scaffold in pharmaceutical development, acting as a critical intermediate for synthesizing complex alkaloids and active pharmaceutical ingredients (APIs)[1]. The sulfonamide moiety provides metabolic stability, while the 2-ethylpiperidine core introduces a crucial stereocenter that dictates biological target affinity. Achieving reproducible synthesis of this compound requires a deep understanding of the underlying mechanistic pathways, reagent causality, and in-process controls.

This guide objectively compares the three primary synthesis pathways for 2-ethyl-1-tosylpiperidine, providing quantitative performance data and self-validating experimental protocols to ensure high-fidelity replication in your laboratory.

Mechanistic Evaluation of Synthesis Pathways

To achieve high reproducibility, chemists must choose a synthesis pathway that balances yield, stereocontrol, and scalability.

Direct N-Sulfonylation of 2-Ethylpiperidine (The Baseline)
  • Mechanism & Causality: The nucleophilic secondary amine of pre-formed 2-ethylpiperidine attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). A base (typically triethylamine or pyridine) is strictly required to scavenge the HCl byproduct. Without the base, the generated HCl would rapidly protonate the unreacted 2-ethylpiperidine, rendering it non-nucleophilic and stalling the reaction[2].

  • Reproducibility: Extremely high. This is the industry standard for rapid scaffold generation, though it relies on the availability and cost of the specific 2-ethylpiperidine enantiomer required[2].

Aza-Prins Cyclization (The Stereoselective Approach)
  • Mechanism & Causality: This route constructs the piperidine ring de novo. A homoallylic benzenesulfonamide reacts with an aliphatic aldehyde or epoxide in the presence of a Lewis acid (e.g., BiCl₃ or BBr₃/TMSBr)[3]. The Lewis acid coordinates to the carbonyl/epoxide oxygen, facilitating the formation of a highly reactive intermediate iminium ion. Subsequent intramolecular cyclization yields the piperidine ring[4].

  • Reproducibility: Moderate to High. The stereochemical outcome is highly predictable (favoring trans-2,4-disubstituted or specific gem-dihalo configurations depending on the substrate)[3]. Moisture control is critical, as water can quench the Lewis acid and prematurely hydrolyze the iminium intermediate[4].

Intramolecular C-H Amination (The Advanced Route)
  • Mechanism & Causality: Utilizing synergistic light and heat activation, a remote aliphatic C-H bond is aminated by a tethered sulfonamide[5]. This pathway generates the piperidine ring through a radical-mediated hydrogen atom transfer (HAT) process, allowing for the synthesis of highly complex, bridged bicyclic amines[5].

  • Reproducibility: Moderate. Yields are highly dependent on reactor geometry, photon flux, and precise temperature control, making it less ideal for immediate scale-up without specialized photochemical equipment[5].

Visualizing the Synthetic Logic

SynthesisPathways SM1 2-Ethylpiperidine + TsCl (Pre-formed Core) Path1 Nucleophilic Attack Base-catalyzed SM1->Path1 SM2 Homoallylic Sulfonamide + Aldehyde/Epoxide Path2 Aza-Prins Cyclization Lewis Acid-catalyzed SM2->Path2 SM3 Aliphatic Sulfonamide (Acyclic Precursor) Path3 C-H Amination Photochemical/Thermal SM3->Path3 Target 2-Ethyl-1-tosylpiperidine (Target Scaffold) Path1->Target Path2->Target Path3->Target

Logical comparison of the three primary synthesis pathways for 2-ethyl-1-tosylpiperidine.

Quantitative Reproducibility Data

Synthesis PathwayTypical YieldStereoselectivityScalabilityKey Reagents
Direct N-Sulfonylation 85 - 95%Retains starting material eeHigh (Multi-gram)TsCl, Et₃N, CH₂Cl₂
Aza-Prins Cyclization 70 - 83%High (trans or gem-dihalo)ModerateBiCl₃ or BBr₃, DCE
Intramolecular C-H Amination 31 - 50%ModerateLow (Photochemical)Light, Heat, Catalyst

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate states before proceeding to the next step.

Protocol A: Direct N-Sulfonylation (Optimized for High Yield)

Rationale: Triethylamine acts as an acid scavenger to prevent the deactivation of the nucleophilic amine.

  • Preparation : Dissolve 2-ethylpiperidine (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Base Addition : Add triethylamine (1.5 equiv, 15 mmol).

    • Self-Validation: Ensure the solution remains completely clear; cloudiness indicates moisture contamination and premature amine salt formation.

  • Electrophile Addition : Cool the reaction mixture to 0 °C. Add p-toluenesulfonyl chloride (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the exothermic reaction.

  • Reaction Progression : Allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The secondary amine spot (ninhydrin active) must disappear entirely, replaced by a strongly UV-active product spot (R_f ~ 0.5-0.6).

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with 1M HCl to remove trace unreacted amine, followed by brine.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-ethyl-1-tosylpiperidine.

Protocol B: BiCl₃-Catalyzed Aza-Prins Cyclization

Rationale: BiCl₃ is a mild, highly effective Lewis acid that promotes iminium ion formation without causing substrate decomposition, leading to rapid cyclization[4].

  • Preparation : Combine N-tosyl homoallylic amine (1.0 equiv, 5 mmol) and the corresponding aliphatic aldehyde (1.2 equiv, 6 mmol) in anhydrous CH₂Cl₂ (15 mL).

  • Catalyst Addition : Cool to 0 °C. Add BiCl₃ (10 mol%).

    • Self-Validation: The reaction mixture will slightly darken or shift in hue, visually indicating the coordination of the Lewis acid to the carbonyl oxygen.

  • Cyclization : Stir at room temperature for 30–60 minutes.

    • Self-Validation: Monitor via LC-MS. Verify the disappearance of the acyclic precursor mass and confirm the appearance of the cyclized piperidine mass[4].

  • Quenching : Add water (10 mL) to hydrolyze and deactivate the BiCl₃ catalyst. Extract with CH₂Cl₂ (3 x 15 mL).

  • Purification : Dry the organic phase, concentrate, and purify by silica gel column chromatography to isolate the substituted 2-ethyl-1-tosylpiperidine.

Workflow Step1 1. Substrate Mix (Amine + Aldehyde) Step2 2. BiCl3 Addition (0 °C to RT) Step1->Step2 Step3 3. LC-MS IPC (Verify Iminium) Step2->Step3 Step4 4. Aqueous Quench (Hydrolyze BiCl3) Step3->Step4 Step5 5. Chromatography (Isolate Product) Step4->Step5

Self-validating experimental workflow for the BiCl3-catalyzed Aza-Prins cyclization.

Conclusion

For standard drug development workflows requiring the 2-ethyl-1-tosylpiperidine scaffold, Direct N-Sulfonylation remains the gold standard for reproducibility and scalability[2]. However, if the synthetic goal involves generating complex, highly substituted derivatives de novo, the Aza-Prins cyclization catalyzed by BiCl₃ or BBr₃ offers a powerful, stereoselective alternative that bypasses the need for pre-formed chiral piperidines[3][4]. Advanced C-H amination strategies, while highly innovative, currently lack the robust reproducibility required for immediate, unoptimized scale-up[5].

References

  • ChemicalBook. 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine. ChemicalBook. 1

  • ACS Publications. Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives. Chemical Reviews. 2

  • Amazon S3 / Organic Letters. Supporting Information: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds. Org. Lett. 2020.5

  • RSC Publishing. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzene. RSC Advances. 3

  • Scribd / Elsevier. BiCl3-Catalyzed Aza-Prins Cyclization. Tetrahedron Letters. 4

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide for Handling 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Executive Summary 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine (commonly referred to as 2-ethyl-1-tosylpiperidine) is a specialized synthetic intermediate utilized in advanced drug development and organic synthesis. As a piperidine sulfonamide derivative, it presents unique handling challenges that require stringent Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating, step-by-step procedural framework for researchers to ensure operational safety, mechanistic understanding, and environmental compliance.

Chemical Hazard Profile & Mechanistic Causality

To design an effective PPE strategy, we must first understand the physicochemical causality behind the compound's hazards.

  • Irritation & Toxicity : Analogous tosylpiperidines are classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1]. The sulfonamide moiety interacts with mucosal membranes, causing localized inflammation and disrupting cellular homeostasis.

  • Dermal Penetration Causality : The chemical features a lipophilic piperidine ring sterically shielded by an ethyl group, coupled with a bulky tosyl group. While the dry powder poses a primary risk of electrostatic aerosolization (inhalation hazard), solubilizing the compound in common laboratory solvents (e.g., DMSO, Dichloromethane) drastically alters its risk profile. The solvent acts as a penetration enhancer, carrying the lipophilic solute directly through the lipid bilayer of the stratum corneum. Therefore, PPE selection must account for the carrier solvent as much as the solute itself.

Quantitative PPE Matrix

The following table summarizes the required PPE based on the operational state of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine.

PPE CategoryDry Powder HandlingSolution Handling (e.g., in DCM/DMSO)Causality / Rationale
Gloves (Primary) Nitrile (0.11 mm thickness)Butyl Rubber or FluoropolymerNitrile degrades rapidly in DCM. Butyl rubber prevents solvent-mediated dermal absorption.
Gloves (Secondary) N/ANitrile (Inner layer)Provides a self-validating visual check if the outer glove is compromised.
Eye Protection Anti-static Safety GogglesSplash-proof Chemical GogglesPrevents particulate ingress from electrostatic dispersion or solvent splashing.
Respiratory N95 / P100 Particulate MaskOrganic Vapor (OV) CartridgeMitigates inhalation of aerosolized powders (P100) or volatile solvent fumes (OV).
Body Protection Flame-retardant Lab CoatTyvek® Sleeves + Lab CoatPrevents accumulation of fine powders on standard woven fabrics.

Operational Workflow & PPE Lifecycle (Standard Operating Procedure)

This step-by-step methodology ensures a self-validating system where each action includes a verifiable checkpoint, aligning with .

  • Step 1: Pre-Operational Environmental Validation

    • Action: Activate the chemical fume hood and clear all non-essential equipment. Place an anti-static weighing mat on the analytical balance.

    • Self-Validating Checkpoint: Verify the fume hood flow monitor reads between 80–120 feet per minute (fpm). A physical tissue test (holding a Kimwipe at the sash edge) must show clear inward directional flow.

  • Step 2: PPE Donning Sequence

    • Action: Inspect all PPE for micro-tears. Don the lab coat, followed by safety goggles. Apply the inner nitrile glove, then the outer solvent-resistant glove (if handling solutions). Ensure the outer glove overlaps the lab coat cuff.

    • Self-Validating Checkpoint: Perform a pneumatic pressure test on the outer gloves by trapping air and rolling the cuff. No deflation should occur.

  • Step 3: Chemical Manipulation & Weighing

    • Action: Use a grounded, anti-static spatula to transfer the 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine powder. Close the balance doors immediately to prevent draft-induced dispersion.

    • Self-Validating Checkpoint: The balance reading must stabilize within 3 seconds. Continuous fluctuation indicates air drafts or electrostatic repulsion, requiring immediate sash adjustment.

  • Step 4: Decontamination & Doffing

    • Action: Wipe down the exterior of the sample vial and the balance with a solvent-dampened lint-free cloth (e.g., Isopropanol). Remove the outer gloves using the "beak method" (pulling inside out without touching the exterior).

    • Self-Validating Checkpoint: Inspect the inner nitrile gloves. They must remain completely dry and free of discoloration, validating the integrity of the primary barrier.

Operational Workflow Diagram

The following logic tree outlines the operational and spill response workflow for handling this compound.

G Start Pre-Operational Assessment & Fume Hood Validation Donning PPE Donning Sequence (Double Gloves, Coat, Goggles) Start->Donning Handling Chemical Handling (2-Ethyl-1-tosylpiperidine) Donning->Handling Spill Spill Detected? Handling->Spill SpillProtocol Initiate Spill Protocol (Absorbent & Containment) Spill->SpillProtocol Yes Doffing Decontamination & PPE Doffing Spill->Doffing No SpillProtocol->Doffing Disposal Hazardous Waste Segregation & Disposal Doffing->Disposal

Operational workflow and spill response logic for handling 2-Ethyl-1-tosylpiperidine.

Disposal & Logistical Plan

Proper disposal of piperidine sulfonamides is critical to prevent environmental contamination, as these robust organic frameworks resist natural degradation. Follow these steps derived from the :

  • Segregation : Do not mix 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine waste with strong oxidizing agents or aqueous acidic waste. Segregate into a dedicated "Halogenated/Sulfur-containing Organic Waste" container.

  • Containment : Solid waste (contaminated Kimwipes, empty vials, compromised gloves) must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Liquid waste (solvent washings) must be stored in high-density polyethylene (HDPE) carboys.

  • Labeling & Manifesting : Clearly label the container with the full chemical name, CAS number (if applicable), and the GHS hazard pictograms for "Irritant" and "Environmental Hazard."

  • Final Logistics : Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration. This is the preferred destruction method for sulfonamides to prevent the release of sulfur oxides (SOx) and nitrogen oxides (NOx) into the atmosphere or local water tables.

References

  • National Center for Biotechnology Information. "Piperidine, 1-(p-tolylsulfonyl)-". PubChem Compound Summary for CID 78431. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. [Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment". United States Department of Labor. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.